A939572
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-chlorophenoxy)-N-[3-(methylcarbamoyl)phenyl]piperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-22-19(25)14-5-4-6-15(13-14)23-20(26)24-11-9-16(10-12-24)27-18-8-3-2-7-17(18)21/h2-8,13,16H,9-12H2,1H3,(H,22,25)(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYTYQFYDLYWHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)N2CCC(CC2)OC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648006 | |
| Record name | 4-(2-Chlorophenoxy)-N-[3-(methylcarbamoyl)phenyl]piperidine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032229-33-6 | |
| Record name | 4-(2-Chlorophenoxy)-N-[3-(methylcarbamoyl)phenyl]piperidine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Role of A939572 in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
A939572 is a potent and orally bioavailable small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a critical enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). This conversion is a rate-limiting step in the synthesis of triglycerides, cholesterol esters, and other complex lipids. The dysregulation of SCD1 activity has been implicated in a variety of metabolic diseases, including obesity, diabetes, and cancer. This compound has emerged as a valuable research tool for studying the physiological and pathological roles of SCD1 and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the function of this compound in lipid metabolism, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Introduction to this compound
This compound is a piperidine-aryl urea-based compound that acts as a highly selective inhibitor of SCD1.[1] It demonstrates potent inhibitory activity against both murine and human SCD1.[2] Its oral bioavailability makes it suitable for in vivo studies, enabling the investigation of the systemic effects of SCD1 inhibition.[1][2] Research has shown that this compound can modulate lipid metabolism and induce cellular stress, leading to anti-proliferative and pro-apoptotic effects in various cancer cell lines.[3][4]
Mechanism of Action
The primary function of this compound is the direct inhibition of the enzymatic activity of SCD1.[2] SCD1 is an iron-containing enzyme located in the endoplasmic reticulum (ER) that catalyzes the introduction of a double bond in the delta-9 position of saturated fatty acyl-CoAs, primarily converting stearoyl-CoA (18:0) and palmitoyl-CoA (16:0) to oleoyl-CoA (18:1) and palmitoleoyl-CoA (16:1), respectively.[5]
By inhibiting SCD1, this compound disrupts the cellular balance of saturated and monounsaturated fatty acids. This disruption leads to an accumulation of SFAs, which can trigger a cellular stress response, particularly within the ER. The buildup of unfolded or misfolded proteins in the ER, a condition known as ER stress, activates the unfolded protein response (UPR).[3] Prolonged and severe ER stress, as induced by A9-39572, can ultimately lead to apoptosis (programmed cell death).[3]
Signaling Pathway of this compound Action
Quantitative Data
The following tables summarize the key quantitative data regarding the activity and effects of this compound from various studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species | IC50 | Reference |
| SCD1 | Murine (mSCD1) | <4 nM | [2] |
| SCD1 | Human (hSCD1) | 37 nM | [1][2] |
| SCD1 | Human (hSCD1) | 6.3 nM | [6] |
| SCD1 | Not Specified | 0.4 nM | [7] |
Table 2: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (at 5 days) | Reference |
| Caki1 | Clear Cell Renal Cell Carcinoma | 65 nM | [2] |
| A498 | Clear Cell Renal Cell Carcinoma | 50 nM | [2] |
| Caki2 | Clear Cell Renal Cell Carcinoma | 65 nM | [2] |
| ACHN | Clear Cell Renal Cell Carcinoma | 6 nM | [2] |
| FaDu | Squamous Cell Carcinoma | Not Specified | [7] |
| H1299 | Non-small Cell Lung Carcinoma | Not Specified | [6] |
Table 3: In Vivo Efficacy of this compound in a Xenograft Model
| Animal Model | Cancer Type | Treatment | Dosage | Tumor Volume Reduction | Reference |
| Athymic nude (nu/nu) mice | A498 ccRCC xenograft | This compound monotherapy | 30 mg/kg, p.o. | ~20-30% vs. placebo | [2] |
| Athymic nude (nu/nu) mice | A498 ccRCC xenograft | This compound + Temsirolimus | Not Specified | >60% vs. placebo | [2] |
Experimental Protocols
This section provides an overview of common experimental methodologies used to study the effects of this compound.
Cell Proliferation Assay
This protocol is used to determine the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Caki1, A498, Caki2, ACHN)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete growth medium.
-
Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plates for the desired time period (e.g., 5 days).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence or absorbance using a plate reader to determine the number of viable cells.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.
Western Blot Analysis for Apoptosis
This protocol is used to detect markers of apoptosis, such as PARP cleavage, in cells treated with this compound.
Materials:
-
Cells treated with this compound and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
In Vivo Xenograft Study
This protocol is used to evaluate the anti-tumor efficacy of this compound in an animal model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line for tumor implantation (e.g., A498)
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
-
Vehicle control
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 30 mg/kg) or vehicle control orally on a predetermined schedule.
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Experimental Workflow for In Vitro this compound Studydot
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stearoyl Co-A Desaturase 1 as a ccRCC Therapeutic Target: Death by Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stearoyl-CoA desaturase 1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intestinal stearoyl-coenzyme A desaturase-inhibition improves obesity-associated metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. A 939572 | Compounds for Stem Cell Differentiation: R&D Systems [rndsystems.com]
A Comprehensive Technical Guide to A939572: A Potent Inhibitor of Stearoyl-CoA Desaturase 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of A939572, a potent and orally bioavailable small-molecule inhibitor of stearoyl-CoA desaturase 1 (SCD1). It details the compound's mechanism of action, its effects on cellular signaling pathways, and its potential therapeutic applications, with a focus on oncology and metabolic diseases. This document summarizes key quantitative data, outlines experimental protocols for studying this compound, and provides visual representations of its biological context.
Core Concepts: Stearoyl-CoA Desaturase 1 (SCD1)
Stearoyl-CoA desaturase 1 (SCD1) is a critical enzyme in lipid metabolism.[1][2] Located in the endoplasmic reticulum, it catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleic acid (18:1) and palmitoleic acid (16:1), from saturated fatty acids (SFAs) like stearic acid (18:0) and palmitic acid (16:0).[1][2] MUFAs are essential components of cell membranes, signaling molecules, and energy stores in the form of triglycerides and cholesterol esters.[1][3]
Due to its central role in lipid homeostasis, SCD1 is implicated in various pathological conditions. Aberrant SCD1 activity is linked to metabolic diseases such as obesity, insulin resistance, and non-alcoholic fatty liver disease.[2][3] Furthermore, many cancer cells exhibit upregulated SCD1 expression, which contributes to their proliferation, survival, and resistance to therapy.[4][5] This makes SCD1 an attractive therapeutic target for a range of diseases.
This compound: A Selective SCD1 Inhibitor
This compound is a piperidine-aryl urea-based compound identified as a potent and selective inhibitor of SCD1.[4] It has been extensively used in preclinical research to investigate the physiological and pathophysiological roles of SCD1.
Quantitative Inhibitory Activity
This compound demonstrates high potency against both human and murine SCD1, as well as significant anti-proliferative effects in various cancer cell lines. The following tables summarize the key quantitative data available for this compound.
| Target | Species | IC50 Value | Reference |
| SCD1 | Human (hSCD1) | 37 nM | [6][7] |
| SCD1 | Mouse (mSCD1) | <4 nM | [6][7] |
| SCD1 | Not Specified | 0.4 nM | [8][9] |
| SCD1 | Not Specified | 6.3 nM | [10] |
Table 1: In Vitro Inhibitory Activity of this compound against SCD1.
| Cell Line | Cancer Type | IC50 Value | Reference |
| ACHN | Clear Cell Renal Carcinoma | 6 nM | [6] |
| A498 | Clear Cell Renal Carcinoma | 50 nM | [6] |
| Caki1 | Clear Cell Renal Carcinoma | 65 nM | [6] |
| Caki2 | Clear Cell Renal Carcinoma | 65 nM | [6] |
| FaDu | Squamous Cell Carcinoma | 19 nM | [11] |
| Bladder Cancer Cells | Bladder Cancer | 30 nM | [11] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines.
Mechanism of Action and Signaling Pathways
The primary mechanism by which this compound exerts its effects is the direct inhibition of SCD1's enzymatic activity. This leads to a depletion of cellular MUFAs and an accumulation of SFAs, triggering a cascade of downstream signaling events.
Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
A key consequence of SCD1 inhibition by this compound is the induction of endoplasmic reticulum (ER) stress.[4][12] The alteration in the SFA/MUFA ratio disrupts ER membrane integrity and function, leading to the accumulation of unfolded or misfolded proteins. This activates the Unfolded Protein Response (UPR), a cellular stress response aimed at restoring ER homeostasis.[4][13] However, prolonged or severe ER stress, as induced by this compound, can lead to apoptosis (programmed cell death).[4][12][13]
Several studies have shown that treatment with this compound upregulates key markers of the UPR, including:
-
BiP (Binding immunoglobulin protein) [4]
-
ATF6 (Activating transcription factor 6) [12]
-
Spliced XBP1 (X-box binding protein 1) [12]
-
HERPUD1 (Homocysteine-inducible, ER stress-inducible, ubiquitin-like domain member 1) [4][12]
-
GADD45α (Growth arrest and DNA-damage-inducible alpha) [4][12]
The induction of these pro-apoptotic UPR components is a central mechanism for the anti-cancer effects of this compound.[4][12]
Figure 1: Signaling pathway of this compound-induced ER stress and apoptosis.
Modulation of the Akt/GSK3β/β-catenin Pathway
In some cancer types, such as glioblastoma, SCD1 has been shown to activate the Akt/GSK3β/β-catenin signaling pathway, which promotes cancer cell survival and invasion.[4] Inhibition of SCD1 with this compound can sensitize these cancer cells to other treatments by downregulating this pro-survival pathway.[4]
Systemic Effects and the Role of Intestinal SCD1
Interestingly, the metabolic benefits of this compound, such as amelioration of obesity and hepatic steatosis in diet-induced obese mice, appear to be dependent on the presence of intestinal SCD1.[1] Studies have shown that the pharmacological inhibition of SCD1 by this compound provides anti-obesity effects that are contingent on intestinal, but not hepatic, SCD1 activity.[1] This suggests that intestinal SCD1 is a key pharmacological target for the systemic metabolic effects of SCD1 inhibitors.[1]
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the effects of this compound.
SCD1 Inhibition Assay (In Vitro)
This protocol is a generalized approach based on common practices for measuring SCD1 activity.
-
Enzyme Source: Microsomes are prepared from cells or tissues expressing SCD1 (e.g., liver, recombinant Sf9 cells).
-
Substrate: Radiolabeled [1-¹⁴C]stearoyl-CoA is used as the substrate.
-
Reaction Mixture: The reaction buffer typically contains the enzyme source, NADH, and the test compound (this compound) at various concentrations.
-
Incubation: The reaction is initiated by adding the radiolabeled substrate and incubated at 37°C.
-
Lipid Extraction and Separation: The reaction is stopped, and total lipids are extracted. The fatty acids are then separated using reverse-phase high-performance liquid chromatography (HPLC).[14]
-
Quantification: The amounts of radiolabeled stearic acid (18:0) and oleic acid (18:1) are quantified using an on-line flow scintillation detector.[14]
-
Data Analysis: The SCD1 activity is calculated as the ratio of [¹⁴C]oleic acid to total [¹⁴C]fatty acids. IC50 values are determined by plotting the percent inhibition against the log concentration of this compound.
Cell Proliferation Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 to 120 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as WST-1 or MTT, or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The absorbance or fluorescence is measured, and the results are expressed as a percentage of the vehicle-treated control. IC50 values are calculated using non-linear regression analysis.
Western Blot Analysis for ER Stress Markers
-
Cell Lysis: Cells treated with this compound are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against UPR markers (e.g., CHOP, BiP, ATF6) and a loading control (e.g., β-actin, GAPDH).
-
Detection: The membrane is incubated with a corresponding HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Figure 2: A generalized experimental workflow for evaluating this compound.
Therapeutic Potential and Conclusion
This compound has proven to be an invaluable research tool for elucidating the roles of SCD1 in health and disease. Its potent and selective inhibition of SCD1 has demonstrated significant anti-proliferative and pro-apoptotic effects in a wide range of cancer models, primarily through the induction of ER stress.[4][12][15] Furthermore, its ability to ameliorate metabolic dysregulation highlights its potential in treating conditions like obesity and hepatic steatosis.[1]
The finding that the systemic metabolic effects of this compound are dependent on intestinal SCD1 provides a crucial insight for future drug development, suggesting the possibility of designing tissue-specific SCD1 inhibitors to maximize therapeutic benefit while minimizing potential side effects.[1] While this compound itself has been associated with adverse effects in some animal models, such as sebaceous gland atrophy, it remains a cornerstone for the preclinical validation of SCD1 as a therapeutic target.[11]
References
- 1. Intestinal stearoyl-coenzyme A desaturase-inhibition improves obesity-associated metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SCD1 is the critical signaling hub to mediate metabolic diseases: Mechanism and the development of its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stearoyl CoA Desaturase 1: Role in Cellular Inflammation and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. A 939572 | Compounds for Stem Cell Differentiation: R&D Systems [rndsystems.com]
- 9. A 939572 | Stearoyl-CoA 9-Desaturase | Tocris Bioscience [tocris.com]
- 10. caymanchem.com [caymanchem.com]
- 11. esmed.org [esmed.org]
- 12. Stearoyl-CoA desaturase 1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stearoyl Co-A Desaturase 1 as a ccRCC Therapeutic Target: Death by Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel assay of cellular stearoyl-CoA desaturase activity of primary rat hepatocytes by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aberrant Lipid Metabolism in Anaplastic Thyroid Carcinoma Reveals Stearoyl CoA Desaturase 1 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
The Selective Elimination of Human Pluripotent Stem Cells with A939572: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the effects of A939572 on human pluripotent stem cells (hPSCs), its mechanism of action, and detailed protocols for its application. This compound is a potent and selective small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in lipid metabolism. Its unique ability to selectively induce apoptosis in undifferentiated hPSCs makes it a valuable tool for research and a potential safeguard in clinical applications of hPSC-derived cells.
Mechanism of Action: Targeting Lipid Metabolism in Pluripotent Stem Cells
This compound exerts its selective cytotoxicity on hPSCs by inhibiting SCD1, an enzyme responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), primarily oleic acid.[1][2] Undifferentiated hPSCs have a unique dependence on de novo oleic acid synthesis for their survival.[2] Inhibition of SCD1 by this compound leads to a depletion of MUFAs and an accumulation of SFAs within the cell. This imbalance disrupts cellular homeostasis, leading to endoplasmic reticulum (ER) stress, attenuation of protein synthesis, and ultimately, the induction of apoptosis.[2] Differentiated cells, in contrast, are largely unaffected by SCD1 inhibition, demonstrating the selective nature of this compound.
Signaling Pathway of this compound-induced Apoptosis in hPSCs
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and properties of this compound.
Table 1: this compound Inhibitory Activity
| Target | Species | IC50 | Reference |
| SCD1 | Human | 37 nM | [3] |
| SCD1 | Mouse | <4 nM | [3] |
Table 2: this compound (PluriSIn #1) Treatment Conditions for Selective Elimination of hPSCs
| Cell Type | Concentration | Treatment Duration | Outcome | Reference |
| Undifferentiated hPSCs | 20 µM | 24 - 48 hours | Selective cell death | [4] |
| Mixed culture (hPSCs and differentiated cells) | 20 µM | 48 hours | Elimination of undifferentiated hPSCs, prevention of teratoma formation | [2] |
| Nanog-positive iPSCs | 20 µM | 24 hours | Induction of apoptosis | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the treatment of hPSCs with this compound.
Experimental Workflow for Investigating this compound Effects on hPSCs
Materials and Reagents
-
Human pluripotent stem cells (hPSCs)
-
hPSC culture medium (e.g., mTeSR™1)
-
Matrigel or other suitable extracellular matrix
-
This compound (Tocris, Cayman Chemical, or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
Oleic acid-BSA conjugate
-
Phosphate-buffered saline (PBS)
-
Accutase or other cell dissociation reagent
-
Viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Apoptosis detection kit (e.g., FITC Annexin V Apoptosis Detection Kit)
-
Primary antibodies against pluripotency markers (e.g., OCT4, SOX2, NANOG)
-
Fluorescently labeled secondary antibodies
-
DAPI or Hoechst for nuclear staining
-
Paraformaldehyde (PFA)
-
Triton™ X-100
-
Bovine serum albumin (BSA)
hPSC Culture and this compound Treatment
-
hPSC Culture: Culture hPSCs on Matrigel-coated plates in hPSC medium according to standard protocols. Ensure cells are in a healthy, undifferentiated state before starting the experiment.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Treatment:
-
Plate hPSCs at the desired density.
-
The following day, replace the medium with fresh hPSC medium containing the desired final concentration of this compound (e.g., 10-20 µM). Include a DMSO-only vehicle control.
-
For oleic acid rescue experiments, supplement the this compound-containing medium with an oleic acid-BSA conjugate (e.g., 100 µM).
-
Incubate the cells for the desired duration (e.g., 24-48 hours).
-
Cell Viability Assay (MTT Assay)
-
Following this compound treatment, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
-
Harvest cells by gentle dissociation (e.g., with Accutase).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or are necrotic.
Immunostaining for Pluripotency Markers
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton™ X-100 in PBS for 10 minutes.
-
Block with a solution of PBS containing 5% BSA for 1 hour.
-
Incubate with primary antibodies against pluripotency markers (e.g., OCT4, SOX2) overnight at 4°C.
-
Wash with PBS.
-
Incubate with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI or Hoechst.
-
Visualize the cells using a fluorescence microscope.
Conclusion
This compound is a powerful tool for the selective elimination of undifferentiated hPSCs. Its mechanism of action through the inhibition of SCD1 highlights a unique metabolic vulnerability of pluripotent cells. The protocols outlined in this guide provide a framework for researchers to effectively utilize this compound in their studies, whether for basic research into pluripotency and metabolism or for enhancing the safety of hPSC-based cell therapies. Careful optimization of concentrations and treatment times is recommended for each specific hPSC line and experimental setup.
References
- 1. Selective elimination of human pluripotent stem cells by an oleate synthesis inhibitor discovered in a high-throughput screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. Inhibition of stearoyl-coA desaturase selectively eliminates tumorigenic Nanog-positive cells: Improving the safety of iPS cell transplantation to myocardium - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Cellular Stress: An In-depth Technical Guide to the A939572-Endoplasmic Reticulum Stress Axis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms connecting the stearoyl-CoA desaturase 1 (SCD1) inhibitor, A939572, to the induction of endoplasmic reticulum (ER) stress, a critical pathway in cancer cell apoptosis. This document details the quantitative effects of this compound on cancer cell viability and the activation of the Unfolded Protein Response (UPR), provides methodological insights into key experiments, and visualizes the intricate signaling pathways involved.
Introduction: this compound and the Disruption of Lipid Homeostasis
This compound is a potent, orally bioavailable small molecule inhibitor of stearoyl-CoA desaturase 1 (SCD1).[1] SCD1 is a key enzyme in lipid metabolism, catalyzing the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). This process is crucial for maintaining the fluidity and integrity of cellular membranes, including the endoplasmic reticulum.
In various cancer pathologies, particularly in clear cell renal cell carcinoma (ccRCC), SCD1 is often overexpressed, contributing to tumor cell proliferation and survival.[2] By inhibiting SCD1, this compound disrupts the delicate balance between SFAs and MUFAs, leading to an accumulation of SFAs. This lipid imbalance is a potent trigger of endoplasmic reticulum (ER) stress and the subsequent activation of the Unfolded Protein Response (UPR).[2]
Quantitative Impact of this compound on Cancer Cells
The inhibitory action of this compound on SCD1 translates to a significant dose-dependent decrease in the proliferation of various cancer cell lines. The half-maximal inhibitory concentrations (IC50) for cell proliferation highlight the compound's potency.
| Cell Line | Cancer Type | IC50 (nM) at Day 5 |
| Caki-1 | Clear Cell Renal Cell Carcinoma | 65 |
| A498 | Clear Cell Renal Cell Carcinoma | 50 |
| Caki-2 | Clear Cell Renal Cell Carcinoma | 65 |
| ACHN | Clear Cell Renal Cell Carcinoma | 6 |
| Table 1: IC50 values of this compound in various clear cell renal cell carcinoma cell lines after 5 days of treatment. Data sourced from multiple studies.[1][2] |
The anti-proliferative effects of this compound are directly linked to the induction of ER stress. Treatment of ccRCC cell lines with this compound leads to a significant increase in the expression of key ER stress markers. This effect can be rescued by the addition of oleic acid (OA), the primary product of SCD1, confirming the on-target mechanism of this compound.[2]
| Treatment | Cell Line | ER Stress Marker | Observation |
| 75 nM this compound (48h) | Caki-1 | BiP (GRP78) | Increased Expression |
| 75 nM this compound (48h) | Caki-1 | CHOP (DDIT3) | Increased Expression |
| 75 nM this compound (48h) | Caki-1 | Spliced XBP1 (XBP1s) | Increased Expression |
| 75 nM this compound (48h) | A498 | BiP (GRP78) | Increased Expression |
| 75 nM this compound (48h) | A498 | CHOP (DDIT3) | Increased Expression |
| 75 nM this compound (48h) | A498 | Spliced XBP1 (XBP1s) | Increased Expression |
| Table 2: Qualitative analysis of ER stress marker induction by this compound in ccRCC cell lines as determined by Western blot.[2] |
Furthermore, studies have shown that this compound treatment at a concentration of 100 nM can induce an approximately 2-fold upregulation of the ER stress markers HERPUD1 and BiP in K360N cells.[2]
Signaling Pathways: The Unfolded Protein Response
The accumulation of unfolded or misfolded proteins in the ER, triggered by this compound-mediated lipid imbalance, activates the three primary branches of the UPR: IRE1α, PERK, and ATF6.
The IRE1α Pathway
Inositol-requiring enzyme 1α (IRE1α) is a key sensor of ER stress. Upon activation, its endoribonuclease activity unconventionally splices X-box binding protein 1 (XBP1) mRNA. This spliced form, XBP1s, is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.
References
The Impact of A939572 on Fatty Acid Synthesis Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
A939572 is a potent and orally bioavailable small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in the fatty acid synthesis pathway responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). This inhibition disrupts cellular lipid homeostasis, leading to a cascade of downstream effects, including the induction of endoplasmic reticulum (ER) stress and apoptosis, particularly in cancer cells that exhibit a heightened dependence on de novo lipogenesis. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on fatty acid synthesis, and its therapeutic potential, with a focus on oncology. Detailed experimental protocols and quantitative data are presented to support researchers in the evaluation and application of this compound.
Introduction to this compound and its Target: Stearoyl-CoA Desaturase 1 (SCD1)
Stearoyl-CoA Desaturase 1 (SCD1) is a key lipogenic enzyme that catalyzes the Δ9-desaturation of SFAs, primarily converting stearoyl-CoA and palmitoyl-CoA into oleoyl-CoA and palmitoleoyl-CoA, respectively. These MUFAs are essential components of cell membranes, signaling molecules, and stored triglycerides. In various pathological conditions, particularly cancer, SCD1 is often overexpressed, contributing to enhanced cell proliferation, survival, and drug resistance.
This compound is a highly selective and potent inhibitor of SCD1. Its inhibitory activity has been demonstrated across different species, with notable potency against both human and murine SCD1.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of SCD1. This blockade of MUFA synthesis leads to an accumulation of SFAs within the cell. The shift in the SFA:MUFA ratio disrupts cellular processes and triggers a stress response in the endoplasmic reticulum, the site of fatty acid desaturation.
The accumulation of SFAs and the depletion of MUFAs are believed to be the primary triggers for the induction of the Unfolded Protein Response (UPR) and subsequent ER stress. This is characterized by the upregulation of key ER stress markers such as Binding Immunoglobulin Protein (BiP), C/EBP homologous protein (CHOP), and spliced X-box binding protein 1 (XBP1).[1][2] Prolonged ER stress ultimately leads to the activation of apoptotic pathways and cell death.[1]
Quantitative Data: In Vitro and In Vivo Efficacy of this compound
The following tables summarize the key quantitative data regarding the inhibitory activity and cellular effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Species | Value | Reference |
| IC50 | Human SCD1 | 37 nM | [2][3][4][5] |
| IC50 | Mouse SCD1 | <4 nM | [2][3][4][5] |
| IC50 (Cellular Desaturation Index) | FaDu cells | ~4 nM | |
| IC50 (Cell Growth Inhibition) | FaDu cells (2% serum) | 29 nM | |
| IC50 (Cell Growth Inhibition) | Caki1 ccRCC cells | 65 nM | [6] |
| IC50 (Cell Growth Inhibition) | A498 ccRCC cells | 50 nM | [6] |
| IC50 (Cell Growth Inhibition) | Caki2 ccRCC cells | 65 nM | [6] |
| IC50 (Cell Growth Inhibition) | ACHN ccRCC cells | 6 nM | [6] |
| IC50 (Cell Growth Inhibition) | Anaplastic Thyroid Carcinoma cells | 50-100 nM | [5] |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Animal Model | Cancer Type | Treatment | Tumor Volume Reduction | Reference |
| Athymic nu/nu mice | Clear Cell Renal Cell Carcinoma (A498 xenograft) | This compound (30 mg/kg, oral, twice daily) | ~20-30% (monotherapy) | [1] |
| Athymic nu/nu mice | Clear Cell Renal Cell Carcinoma (A498 xenograft) | This compound + Temsirolimus | >60% (combination therapy) | [1][3] |
| Mice | Gastric Carcinoma (GA16 xenograft) | This compound (100 mg/kg, twice daily) | Significant reduction |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: Fatty acid synthesis pathway and the mechanism of this compound action.
References
- 1. Stearoyl-CoA desaturase 1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Dehydrogenase | Stearoyl-CoA Desaturase (SCD) | TargetMol [targetmol.com]
- 4. Stearoyl-CoA desaturase-1 mediated cell apoptosis in colorectal cancer by promoting ceramide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aberrant Lipid Metabolism in Anaplastic Thyroid Carcinoma Reveals Stearoyl CoA Desaturase 1 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A939572: A Technical Guide to its Role in Inducing Apoptosis in Tumor Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract: A939572 is a potent and specific small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in lipid metabolism. Emerging research has highlighted the dependency of various cancer cells on SCD1-mediated production of monounsaturated fatty acids (MUFAs) for proliferation and survival. Inhibition of SCD1 by this compound disrupts lipid homeostasis, leading to an accumulation of saturated fatty acids (SFAs), which triggers profound endoplasmic reticulum (ER) stress and activates the Unfolded Protein Response (UPR). Ultimately, this cascade of cellular stress culminates in the induction of apoptosis. This technical guide provides an in-depth analysis of the mechanism of action of this compound, summarizes its efficacy across different tumor cell lines, details relevant experimental protocols, and visualizes the key signaling pathways involved.
Core Mechanism of Action
This compound exerts its pro-apoptotic effects by targeting the lipogenic enzyme SCD1. SCD1 is responsible for converting SFAs into MUFAs, primarily oleic acid. This function is crucial for maintaining membrane fluidity, lipid-based signaling, and cellular energy storage. Many tumor cells exhibit upregulated SCD1 expression and have a high dependency on its activity.[1][2]
The mechanism of this compound-induced apoptosis can be summarized as follows:
-
SCD1 Inhibition: this compound potently and selectively inhibits the enzymatic activity of SCD1.[3]
-
Lipid Imbalance: This inhibition leads to a decrease in MUFA levels and a corresponding accumulation of intracellular SFAs.[2][4]
-
ER Stress and UPR Activation: The buildup of SFAs disrupts the integrity and function of the endoplasmic reticulum, leading to ER stress.[1][4] This stress activates the UPR, a signaling network aimed at restoring homeostasis. Key markers of the UPR, such as Binding Immunoglobulin Protein (BiP), CHOP, and Tribbles pseudokinase 3 (TRIB3), are significantly upregulated upon treatment with this compound.[4][5]
-
Apoptosis Induction: When ER stress is prolonged or severe, the UPR shifts from a pro-survival to a pro-apoptotic response. This is a key mechanism for this compound's anti-tumor activity.[4][5] Apoptosis is confirmed by the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase activation.[1][5]
The specificity of this mechanism is demonstrated by "rescue" experiments, where the cytotoxic effects of this compound are reversed by the addition of exogenous oleic acid, the primary product of SCD1.[1][5]
Signaling Pathway Visualization
Caption: Mechanism of this compound-induced apoptosis via SCD1 inhibition.
Quantitative Data: Efficacy in Tumor Cells
This compound has demonstrated significant anti-proliferative and pro-apoptotic activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Caki1 | Clear Cell Renal Cell Carcinoma | 65 | [3] |
| A498 | Clear Cell Renal Cell Carcinoma | 50 | [3] |
| Caki2 | Clear Cell Renal Cell Carcinoma | 65 | [3] |
| ACHN | Clear Cell Renal Cell Carcinoma | 6 | [3] |
| FaDu | Head and Neck Squamous Cell Carcinoma | ~4 | [6] |
Table 2: Target Enzyme Inhibition
| Target Enzyme | Species | IC50 (nM) | Reference |
| SCD1 | Human | 37 | [3] |
| SCD1 | Mouse | <4 | [3] |
Experimental Protocols
The following sections detail common methodologies used to evaluate the role of this compound in inducing apoptosis.
Cell Culture and Treatment
-
Cell Lines: Cancer cell lines (e.g., A498, Caki1, H1299) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Treatment: this compound is dissolved in DMSO to create a stock solution. Cells are treated with various concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours). Control cells are treated with an equivalent volume of DMSO.
-
Rescue Experiment: To confirm SCD1-specific effects, a subset of cells is co-treated with this compound and oleic acid complexed to bovine serum albumin (OA-BSA).[1]
Cell Viability and Proliferation Assay
This protocol determines the dose-dependent effect of this compound on cell growth.
-
Seeding: Plate cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) for 72-120 hours.
-
Quantification: Assess cell viability using a colorimetric assay such as WST-1 or MTT, which measures mitochondrial metabolic activity. Read absorbance using a microplate reader.
-
Analysis: Plot cell viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Detection
A. Western Blot for PARP Cleavage (Mid- to Late-Stage Apoptosis)
-
Cell Lysis: Treat cells with this compound at the desired concentration (e.g., IC50 dose) for 48-72 hours. Collect and lyse cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against PARP. This will detect both full-length PARP (~116 kDa) and the cleaved fragment (~89 kDa). Also probe for a loading control like GAPDH or β-actin.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize bands using an enhanced chemiluminescence (ECL) substrate. The appearance of the 89 kDa band indicates apoptosis.[5]
B. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry (Early- to Late-Stage Apoptosis)
-
Cell Collection: Treat cells as described above. Collect both adherent and floating cells.
-
Washing: Wash cells twice with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.[7][8]
-
Incubation: Incubate cells in the dark for 15 minutes at room temperature.[8]
-
Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[7]
-
Experimental Workflow Visualization
Caption: General workflow for evaluating this compound's effects on tumor cells.
Conclusion and Future Directions
This compound effectively induces apoptosis in a variety of tumor cell models by inhibiting SCD1, leading to ER stress and activation of the UPR pathway.[1] Its potency and specificity, demonstrated by low nanomolar IC50 values and oleic acid rescue experiments, make SCD1 a compelling target for cancer therapy.[1][3] The synergistic potential of this compound with other anti-cancer agents, such as the mTOR inhibitor temsirolimus, has also been noted, suggesting promising avenues for combination therapies.[1][9] Further research should focus on elucidating the precise downstream effectors of the UPR that mediate the apoptotic signal and exploring the efficacy of this compound in in vivo models for a broader range of cancers. The development of biomarkers to identify tumors with high SCD1 dependency will be crucial for the clinical translation of this therapeutic strategy.
References
- 1. Stearoyl-CoA desaturase 1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stearoyl-CoA desaturase 1 inhibition induces ER stress-mediated apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aberrant Lipid Metabolism in Anaplastic Thyroid Carcinoma Reveals Stearoyl CoA Desaturase 1 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
- 9. newsnetwork.mayoclinic.org [newsnetwork.mayoclinic.org]
Methodological & Application
Application Notes and Protocols for A939572 in vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
A939572 is a potent and selective small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1][2] SCD1 is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). The alteration of the intracellular ratio of SFAs to MUFAs by this compound disrupts cellular homeostasis, leading to the induction of endoplasmic reticulum (ER) stress, inhibition of cell proliferation, and apoptosis in various cancer cell lines.[3][4][5] These characteristics make this compound a valuable tool for investigating the role of lipid metabolism in cancer biology and a potential therapeutic agent.
This document provides detailed protocols for in vitro cell culture experiments using this compound, including cell viability assays, apoptosis detection, and analysis of protein expression. It also summarizes key quantitative data and illustrates the underlying signaling pathways.
Mechanism of Action
This compound specifically inhibits the enzymatic activity of SCD1, leading to a decrease in the production of MUFAs, such as oleic acid.[3] This disruption in lipid composition results in an accumulation of SFAs, which can induce ER stress and the Unfolded Protein Response (UPR).[3][4] Prolonged ER stress ultimately triggers apoptotic cell death.[4] The effects of this compound can often be reversed by the addition of exogenous oleic acid, confirming its on-target activity.[3][6]
Signaling Pathway
The inhibition of SCD1 by this compound initiates a cascade of cellular events, primarily centered around the ER stress response.
Caption: this compound inhibits SCD1, leading to ER stress and apoptosis.
Experimental Protocols
Cell Culture
Clear cell renal cell carcinoma (ccRCC) cell lines such as A498, Caki1, Caki2, and ACHN can be cultured in DMEM medium supplemented with 5% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[3] Cells should be maintained at 37°C in a humidified atmosphere with 5% CO2.[3] For experiments investigating the effects of reduced serum, cells can be cultured in media containing 2% FBS.[6]
Cell Proliferation Assay
This protocol is designed to assess the effect of this compound on cancer cell proliferation.
Materials:
-
Cancer cell lines (e.g., A498, Caki1, Caki2, ACHN)
-
Complete culture medium (DMEM with 5% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell counting solution (e.g., CellTiter-Glo®) or WST-1 reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-4,000 cells per well in 100 µL of complete culture medium.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%).
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or DMSO vehicle control.
-
Incubate the plates for the desired time period (e.g., 5 days).[3]
-
Assess cell viability using a suitable method. For example, using WST-1 reagent, add 10 µL of the reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of this compound.
Apoptosis Assay (PARP Cleavage by Western Blot)
This protocol detects apoptosis by observing the cleavage of Poly (ADP-ribose) polymerase (PARP).
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Oleic acid-BSA conjugate (for rescue experiments)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PARP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound at the desired concentration (e.g., IC50 dose) for 24-48 hours. For rescue experiments, co-treat with oleic acid-BSA.[3]
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. The appearance of a cleaved PARP fragment indicates apoptosis.[3]
Experimental Workflow
Caption: General workflow for in vitro experiments with this compound.
Quantitative Data Summary
| Cell Line | Assay | Parameter | Value | Reference |
| Human ccRCC | ||||
| Caki1 | Proliferation | IC50 (5 days) | 65 nM | [1] |
| A498 | Proliferation | IC50 (5 days) | 50 nM | [1] |
| Caki2 | Proliferation | IC50 (5 days) | 65 nM | [1] |
| ACHN | Proliferation | IC50 (5 days) | 6 nM | [1] |
| Human SCD1 | Enzymatic | IC50 | 37 nM | [1] |
| Mouse SCD1 | Enzymatic | IC50 | <4 nM | [1] |
| Human SCD1 | Enzymatic | IC50 | 6.3 nM | [2] |
| FaDu (Squamous Cell Carcinoma) | Desaturation | IC50 | ~4 nM | [6] |
Troubleshooting
-
Low potency of this compound: Ensure the compound is properly dissolved and stored. Serum concentration in the culture medium can affect the efficacy of this compound, with lower serum levels generally increasing sensitivity.[6]
-
High background in Western blots: Optimize antibody concentrations and washing steps. Ensure complete protein transfer.
-
Inconsistent results in proliferation assays: Ensure uniform cell seeding and avoid edge effects in 96-well plates. Use a consistent DMSO concentration across all conditions.
Conclusion
This compound is a valuable research tool for studying the role of SCD1 and lipid metabolism in cancer. The protocols and data presented here provide a foundation for designing and conducting in vitro experiments to explore the effects of this potent SCD1 inhibitor. Careful experimental design and adherence to established protocols are crucial for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Stearoyl-CoA desaturase 1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stearoyl Co-A Desaturase 1 as a ccRCC Therapeutic Target: Death by Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for A939572 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction:
A939572 is a potent and selective small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1][2] SCD1 is a critical enzyme in lipid metabolism, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[3] Emerging evidence highlights the upregulation of SCD1 in various cancers, including clear cell renal cell carcinoma (ccRCC), lung, breast, and colon cancer, making it a promising therapeutic target.[4][5] Inhibition of SCD1 by this compound has been shown to decrease cancer cell proliferation, induce apoptosis, and trigger endoplasmic reticulum (ER) stress.[4][6] These application notes provide recommended concentrations, detailed experimental protocols, and an overview of the relevant signaling pathways for the use of this compound in cancer cell line research.
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound across various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration | Reference |
| Caki-1 | Clear Cell Renal Cell Carcinoma | 65 | 5 days | [1][4] |
| A498 | Clear Cell Renal Cell Carcinoma | 50 | 5 days | [1][4] |
| Caki-2 | Clear Cell Renal Cell Carcinoma | 65 | 5 days | [1][4] |
| ACHN | Clear Cell Renal Cell Carcinoma | 6 | 5 days | [1][4] |
| FaDu | Squamous Cell Carcinoma | ~4 | Not Specified | [7] |
| H1299 | Non-small Cell Lung Carcinoma | Not Specified (Inhibition shown) | Not Specified | [8] |
| THJ29T | Anaplastic Thyroid Carcinoma | IC50 dose used | 72 hours | [9] |
| THJ16T | Anaplastic Thyroid Carcinoma | IC50 dose used | 72 hours | [9] |
| KTC2 | Anaplastic Thyroid Carcinoma | IC50 dose used | 72 hours | [9] |
| HCT116 | Colorectal Cancer | 1000 (1 µM) | Not Specified | [10] |
| HT29 | Colorectal Cancer | 100 (0.1 µM) | Not Specified | [10] |
Table 2: Other Reported Effective Concentrations
| Cell Line | Cancer Type | Concentration | Observed Effect | Reference |
| HeLa | Cervical Cancer | 200 nM | Analyzed for TEM | [1] |
| Caki-1, A498, Caki-2, ACHN | Clear Cell Renal Cell Carcinoma | 75 nM | Gene array analysis for ER stress | [2] |
| U87-R, T98G-R | Glioblastoma (Temozolomide-resistant) | Not Specified | Sensitized cells to TMZ | [6] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound primarily functions by inhibiting the enzymatic activity of SCD1. This leads to an accumulation of saturated fatty acids and a depletion of monounsaturated fatty acids, which in turn induces ER stress and the Unfolded Protein Response (UPR), ultimately leading to apoptosis in cancer cells.
Caption: Mechanism of this compound-induced apoptosis in cancer cells.
Experimental Workflow for Assessing this compound Efficacy
A typical workflow to evaluate the effect of this compound on a cancer cell line involves determining cell viability, assessing apoptosis, and confirming the mechanism of action through western blotting for ER stress markers.
Caption: A standard workflow for in vitro evaluation of this compound.
Detailed Experimental Protocols
1. Cell Proliferation Assay (MTS Assay)
This protocol is adapted from a method used to assess the effect of this compound on cell viability.[7]
-
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 72 hours or 5 days).[1][4][9]
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Western Blot Analysis for Apoptosis and ER Stress
This protocol is based on methodologies to detect PARP cleavage (an apoptosis marker) and ER stress markers.[1][4]
-
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-CHOP, anti-BiP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 24-72 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
3. Oleic Acid Rescue Experiment
This experiment is crucial to confirm that the observed effects of this compound are specifically due to SCD1 inhibition. Exogenous oleic acid, the product of the SCD1-catalyzed reaction, should rescue the anti-proliferative effects of this compound.[4][7][9]
-
Materials:
-
Same as for the Cell Proliferation Assay
-
Oleic acid-BSA conjugate
-
-
Procedure:
-
Follow the same initial steps as the Cell Proliferation Assay for cell seeding.
-
Prepare treatment media containing:
-
Vehicle control
-
This compound at a concentration around its IC50
-
This compound with varying concentrations of oleic acid-BSA conjugate
-
Oleic acid-BSA conjugate alone
-
-
Treat the cells and incubate for the desired duration.
-
Perform the MTS assay as described above.
-
A successful rescue will show a dose-dependent increase in cell viability in the wells treated with both this compound and oleic acid compared to those treated with this compound alone.
-
Conclusion
This compound is a valuable tool for investigating the role of lipid metabolism in cancer. The provided concentration ranges and protocols offer a solid foundation for researchers to design and execute experiments to explore the therapeutic potential of SCD1 inhibition in various cancer cell lines. It is recommended to perform dose-response experiments for each new cell line to determine the optimal working concentration. The oleic acid rescue experiment is a critical control to ensure the on-target activity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Stearoyl-CoA desaturase 1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. newsnetwork.mayoclinic.org [newsnetwork.mayoclinic.org]
- 6. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. caymanchem.com [caymanchem.com]
- 9. Aberrant Lipid Metabolism in Anaplastic Thyroid Carcinoma Reveals Stearoyl CoA Desaturase 1 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of A939572 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed protocols for the preparation and handling of A939572, a potent inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), for use in experimental settings.
Chemical Properties
This compound is a small molecule inhibitor selective for SCD1. Its fundamental chemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₂₀H₂₂ClN₃O₃ |
| Molecular Weight | 387.86 g/mol |
| CAS Number | 1032229-33-6 |
| Appearance | White to off-white solid[1] |
| Purity | ≥98%[2][3] |
Solubility
The solubility of this compound varies across different solvents. It is largely insoluble in water but shows good solubility in organic solvents, particularly DMSO.[1][4] For optimal results, use fresh, anhydrous DMSO, as hygroscopic (moisture-absorbing) DMSO can significantly reduce solubility.[1][5]
| Solvent | Solubility | Notes |
| DMSO | ≥17.15 mg/mL to 100 mg/mL[1][4] | Sonication may be required to aid dissolution.[1] |
| Ethanol | ≥2.5 mg/mL[4] | Requires sonication.[4] |
| DMF | 1 mg/mL[3] | - |
| Water | < 0.1 mg/mL (Insoluble)[1] | - |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL[3] | - |
Mechanism of Action: SCD1 Inhibition
This compound is a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), an enzyme crucial for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[6] By blocking SCD1, this compound disrupts lipid metabolism, leading to an accumulation of SFAs. This buildup can induce endoplasmic reticulum (ER) stress and trigger apoptosis (programmed cell death), making it a compound of interest in cancer research and stem cell biology.[5][6]
Caption: this compound blocks SCD1, preventing MUFA synthesis and causing SFA buildup, leading to ER stress and apoptosis.
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be stored and later diluted to working concentrations.
Materials:
-
This compound powder (MW: 387.86 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
Protocol:
-
Weigh the Compound: Carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock, weigh out 3.879 mg.
-
Calculation:
-
Mass (g) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol)
-
Mass (mg) = 10 mmol/L * 0.001 L * 387.86 g/mol * 1000 mg/g = 3.879 mg
-
-
Add Solvent: Add the calculated amount of sterile DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolve: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If dissolution is difficult, gentle warming (e.g., in a 37°C water bath) and/or brief sonication can be applied.[1] Visually inspect the solution to ensure no particulates are present.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Storage of Stock Solution:
-
Store aliquots at -20°C for up to 6 months or at -80°C for up to 1 year.[1]
-
Some suppliers suggest that the powder form is stable for 2-4 years when stored at -20°C.[1][2][3]
Preparation of Working Solutions
The DMSO stock solution must be diluted to a final working concentration in an appropriate aqueous buffer or cell culture medium before use in experiments.
Important Considerations:
-
DMSO can be toxic to cells at high concentrations (typically >0.5%). Ensure the final DMSO concentration in your experiment is low and consistent across all conditions, including vehicle controls.
-
This compound is poorly soluble in aqueous solutions. When diluting the DMSO stock, add the stock solution to the aqueous buffer/medium while vortexing to prevent precipitation. Do not add the aqueous solution to the DMSO stock.
Example Dilution (for a 10 µM working solution):
-
Perform a serial dilution. For example, first dilute the 10 mM stock solution 1:100 in sterile DMSO to create an intermediate 100 µM stock.
-
Add 10 µL of the 100 µM intermediate stock to 990 µL of cell culture medium to achieve a final concentration of 1 µM. The final DMSO concentration would be 0.1%.
Experimental Workflow Example
The following diagram illustrates a typical workflow for utilizing the this compound stock solution in a cell-based assay.
Caption: General workflow for preparing and using this compound in cell-based experiments.
References
Application Notes and Protocols for A939572 Administration in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
A939572 is a potent and orally bioavailable small molecule inhibitor of stearoyl-CoA desaturase 1 (SCD1)[1][2][3]. SCD1 is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids[4][5]. In various cancer models, inhibition of SCD1 by this compound has been shown to suppress cell proliferation, induce apoptosis, and inhibit tumor growth in vivo[6][7]. This document provides detailed protocols for the administration of this compound in preclinical mouse models, summarizes key quantitative data from representative studies, and illustrates the underlying signaling pathway.
Mechanism of Action
This compound specifically targets and inhibits the enzymatic activity of SCD1. This leads to a depletion of monounsaturated fatty acids, which are essential for membrane fluidity, cell signaling, and the synthesis of complex lipids. The reduction in monounsaturated fatty acids and the accumulation of saturated fatty acids can induce endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), ultimately leading to apoptosis in cancer cells[6][8].
Signaling Pathway
The inhibition of SCD1 by this compound disrupts normal lipid homeostasis, leading to cellular stress and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Dehydrogenase | Stearoyl-CoA Desaturase (SCD) | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Decreasing stearoyl‐CoA desaturase‐1 expression inhibits β‐catenin signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stearoyl-CoA Desaturase 1 as a Therapeutic Biomarker: Focusing on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stearoyl-CoA desaturase 1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. doaj.org [doaj.org]
Application Notes and Protocols for A939572 Cell Viability Assay using MTS
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing cell viability upon treatment with A939572, a potent Stearoyl-CoA Desaturase 1 (SCD1) inhibitor, using the MTS assay. The provided methodologies and data presentation guidelines are intended to ensure robust and reproducible results for researchers in academic and industrial settings.
Introduction to this compound and the MTS Assay
This compound is a small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), an enzyme crucial for the synthesis of monounsaturated fatty acids.[1] Inhibition of SCD1 has been shown to reduce cell proliferation and induce apoptosis in various cancer cell lines, making this compound a compound of interest in cancer research.[2][3] The mechanism of action involves the induction of endoplasmic reticulum (ER) stress, leading to programmed cell death.[1][2]
The MTS assay is a colorimetric method used to determine the number of viable cells in a sample. The assay is based on the reduction of the MTS tetrazolium compound by metabolically active cells to generate a colored formazan product that is soluble in cell culture media.[4] The amount of formazan produced is directly proportional to the number of living cells and can be quantified by measuring the absorbance at 490 nm.[4][5]
Experimental Protocols
Materials
-
This compound (Tocris, Selleck Chemicals, or equivalent)
-
Cell line of interest (e.g., Caki1, A498, HCT116, HT29)
-
Complete cell culture medium
-
96-well clear flat-bottom sterile cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
-
Humidified incubator (37°C, 5% CO2)
Preparation of this compound Stock Solution
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Cell Seeding
-
Harvest and count cells using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density in a complete cell culture medium. The optimal seeding density should be determined for each cell line to ensure that cells are in the exponential growth phase during the assay.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment and recovery.
Treatment with this compound
-
Prepare serial dilutions of this compound in a complete cell culture medium from the stock solution. The final concentrations should be chosen based on the known IC50 values for the cell line of interest or a broad range for initial screening (e.g., 1 nM to 100 µM).[6][7]
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
After the 24-hour incubation period, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours). A 72-hour incubation is a common time point for assessing the anti-proliferative effects of this compound.[8]
MTS Assay Protocol
-
Following the treatment period, add 20 µL of the MTS reagent directly to each well of the 96-well plate.[5]
-
Incubate the plate for 1 to 4 hours in a humidified incubator. The optimal incubation time may vary between cell lines and should be determined empirically.
-
After the incubation, place the plate on a plate shaker for a few seconds to ensure uniform color distribution.
-
Measure the absorbance at 490 nm using a microplate reader.[5]
Data Presentation
Quantitative data from the this compound cell viability assay should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Raw Absorbance Values
| Treatment (Concentration) | Replicate 1 (Absorbance at 490 nm) | Replicate 2 (Absorbance at 490 nm) | Replicate 3 (Absorbance at 490 nm) |
| Vehicle Control (DMSO) | |||
| This compound (Conc. 1) | |||
| This compound (Conc. 2) | |||
| ... | |||
| This compound (Conc. n) | |||
| Media Blank |
Table 2: Data Analysis and IC50 Calculation
| Treatment (Concentration) | Mean Absorbance | Standard Deviation | % Cell Viability |
| Vehicle Control (DMSO) | 100 | ||
| This compound (Conc. 1) | |||
| This compound (Conc. 2) | |||
| ... | |||
| This compound (Conc. n) | |||
| IC50 Value: |
Calculation of % Cell Viability:
% Cell Viability = [(Mean Absorbance of Treated Wells - Mean Absorbance of Media Blank) / (Mean Absorbance of Vehicle Control Wells - Mean Absorbance of Media Blank)] x 100
The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can be determined by plotting the % cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
Mandatory Visualizations
This compound Cell Viability Assay Workflow
Caption: Experimental workflow for the this compound cell viability assay using MTS.
Signaling Pathway of this compound-Induced Cell Death
Caption: Signaling pathway of this compound-induced ER stress and apoptosis.
References
- 1. Stearoyl-CoA desaturase 1 inhibition induces ER stress-mediated apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stearoyl-CoA desaturase 1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cohesionbio.com [cohesionbio.com]
- 5. broadpharm.com [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols for Western Blot Analysis of A939572-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
A939572 is a potent and orally bioavailable small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1] SCD1 is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). Inhibition of SCD1 with this compound has been shown to decrease cell proliferation and induce apoptosis in various cancer cell lines.[2][3] The mechanism of action involves the induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[2][4] This document provides a detailed protocol for performing Western blot analysis to investigate the effects of this compound treatment on cellular signaling pathways.
Signaling Pathway Overview
This compound-mediated inhibition of SCD1 leads to an accumulation of SFAs, which in turn induces ER stress. This triggers the UPR, a cellular response to the accumulation of unfolded or misfolded proteins in the ER lumen. Key markers of the UPR that are often upregulated following this compound treatment include Binding Immunoglobulin Protein (BiP), C/EBP homologous protein (CHOP), and activating transcription factor 6 (ATF6).[4] Prolonged ER stress can ultimately lead to apoptosis. Additionally, this compound has been shown to affect the Akt/GSK3β/β-catenin signaling pathway.[3]
Caption: Signaling pathway of this compound.
Experimental Protocols
This section details the step-by-step methodology for Western blot analysis of cells treated with this compound.
I. Cell Culture and this compound Treatment
-
Cell Seeding: Seed the cells of interest (e.g., Caki1, A498, U87-R) in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 10, 25, 50, 100 nM).[1]
-
Treatment:
-
For adherent cells, aspirate the old medium and replace it with fresh medium containing the desired concentration of this compound or DMSO (vehicle control).
-
For suspension cells, add the appropriate volume of the diluted this compound solution directly to the culture flask.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
Positive Control (Optional): To confirm that the effects of this compound are due to SCD1 inhibition, a rescue experiment can be performed by co-treating cells with this compound and oleic acid (a product of SCD1).[4]
II. Cell Lysis and Protein Quantification
-
Cell Harvest:
-
Adherent cells: Place the culture dish on ice, aspirate the medium, and wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS).[5]
-
Suspension cells: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Wash the cell pellet once with ice-cold 1X PBS.[6]
-
-
Lysis:
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the cells.[7] Use approximately 100 µL of lysis buffer per well of a 6-well plate.[5]
-
For adherent cells, scrape the cells off the plate using a cell scraper.[5]
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet the cell debris.[7]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the Bradford or BCA assay, following the manufacturer's instructions.[8]
III. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix an equal amount of protein from each sample (e.g., 20-30 µg) with 2x Laemmli sample buffer and heat at 95-100°C for 5 minutes.[5]
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[9]
IV. Immunoblotting
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[5][6]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[5]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[5]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[9]
-
Washing: Repeat the washing step as described above to remove unbound secondary antibody.
V. Detection
-
Signal Development: Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the membrane with the ECL reagent for the recommended time.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
Data Presentation
The following tables provide a summary of recommended antibody dilutions and experimental conditions.
Table 1: Primary Antibodies
| Target Protein | Supplier & Cat. No. | Recommended Dilution | Purpose |
| SCD1 | (Example) Abcam, ab12345 | 1:1000 | To confirm target engagement by this compound |
| p-Akt (Ser473) | (Example) Cell Signaling, #4060 | 1:1000 | To assess Akt pathway activation |
| Total Akt | (Example) Cell Signaling, #9272 | 1:1000 | Loading control for p-Akt |
| p-GSK3β (Ser9) | (Example) Cell Signaling, #9323 | 1:1000 | Downstream target of Akt |
| Total GSK3β | (Example) Cell Signaling, #12456 | 1:1000 | Loading control for p-GSK3β |
| β-catenin | (Example) Cell Signaling, #8480 | 1:1000 | Downstream effector of GSK3β |
| BiP (GRP78) | (Example) Cell Signaling, #3177 | 1:1000 | ER stress marker |
| CHOP (GADD153) | (Example) Cell Signaling, #2895 | 1:1000 | ER stress-induced apoptosis marker |
| Cleaved PARP | (Example) Cell Signaling, #5625 | 1:1000 | Apoptosis marker |
| β-Actin | (Example) Sigma-Aldrich, A5441 | 1:5000 | Loading control |
Table 2: Secondary Antibodies
| Antibody | Supplier & Cat. No. | Recommended Dilution |
| Anti-rabbit IgG, HRP-linked | (Example) Cell Signaling, #7074 | 1:2000 - 1:10000 |
| Anti-mouse IgG, HRP-linked | (Example) Cell Signaling, #7076 | 1:2000 - 1:10000 |
Experimental Workflow Diagram
Caption: Western blot experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stearoyl-CoA desaturase 1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stearoyl Co-A Desaturase 1 as a ccRCC Therapeutic Target: Death by Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 9. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for A939572 Xenograft Models
Introduction
A939572 is a potent and orally bioavailable small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1] SCD1 is a critical enzyme in lipid metabolism, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[2] Many cancer cells exhibit increased lipogenesis and a dependency on MUFAs for processes such as membrane synthesis, signaling, and energy storage.[2][3] By inhibiting SCD1, this compound disrupts these processes, leading to an accumulation of SFAs, which can induce endoplasmic reticulum (ER) stress and ultimately trigger apoptosis in cancer cells.[2][4][5][6] Preclinical studies have demonstrated the efficacy of this compound in various cancer models, including breast, prostate, liver, and notably, clear cell renal cell carcinoma (ccRCC).[2][4][5] These application notes provide a comprehensive overview and detailed protocols for designing and conducting this compound xenograft studies.
Mechanism of Action
This compound specifically targets and inhibits the enzymatic activity of SCD1.[5] This inhibition leads to a depletion of MUFAs and an accumulation of SFAs within the cancer cells.[2] The imbalance in fatty acid composition disrupts cellular homeostasis and induces the Unfolded Protein Response (UPR) due to ER stress.[4][6] Prolonged ER stress activates apoptotic pathways, leading to cancer cell death.[6] This targeted mechanism of action makes this compound a promising therapeutic agent for cancers that are dependent on de novo lipogenesis.
Data Presentation
In Vivo Efficacy of this compound in A498 ccRCC Xenograft Model
| Treatment Group | Dosage & Schedule | Tumor Volume Reduction (vs. Placebo) | Reference |
| This compound Monotherapy | 30 mg/kg, p.o., twice daily for 4 weeks | ~20-30% | [1][5] |
| Temsirolimus Monotherapy | 10 mg/kg, i.p., every 72 hours for 4 weeks | ~20-30% | [5][7] |
| This compound + Temsirolimus | 30 mg/kg this compound (p.o., twice daily) + 10 mg/kg Temsirolimus (i.p., every 72 hours) for 4 weeks | >60% | [1][5] |
Experimental Protocols
Cell Culture
-
Cell Line: A498 (human clear cell renal cell carcinoma) or other suitable cancer cell line with high SCD1 expression.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Animal Husbandry
-
Animal Strain: Athymic nude (nu/nu) mice, 6-8 weeks old.
-
Housing: House mice in sterile, filter-topped cages with access to autoclaved food and water ad libitum. Maintain a 12-hour light/dark cycle.
-
Acclimatization: Allow mice to acclimatize for at least one week before experimental manipulation.
Tumor Xenograft Implantation
-
Cell Preparation: Harvest A498 cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth every 2-3 days using a digital caliper. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Randomization: Once tumors reach an average volume of approximately 50-100 mm³, randomize mice into treatment groups.
Drug Preparation and Administration
-
This compound Formulation: Prepare a suspension of this compound in a vehicle of strawberry-flavored Kool-Aid in sterile water (0.2 g/mL).[7] The final concentration should be calculated to deliver a dose of 30 mg/kg in a volume of 50 µL.[7]
-
This compound Administration: Administer 50 µL of the this compound suspension orally (p.o.) twice daily.[7]
-
Temsirolimus Formulation (for combination studies): Solubilize Temsirolimus in 30% ethanol/saline to a final concentration for a 10 mg/kg dose in a 50 µL volume.[7]
-
Temsirolimus Administration: Administer 50 µL of the Temsirolimus solution via intraperitoneal (i.p.) injection once every 72 hours.[7]
-
Vehicle Control: Administer the corresponding vehicle solutions to the control group using the same schedule and route of administration.
Endpoint Analysis
-
Tumor Measurement: Continue to measure tumor volume and body weight every 2-3 days throughout the study.
-
Euthanasia and Tissue Collection: At the end of the treatment period (e.g., 4 weeks), euthanize mice according to institutional guidelines.
-
Tissue Processing: Excise tumors and weigh them. A portion of the tumor tissue can be snap-frozen in liquid nitrogen for molecular analysis (Western blot, qPCR) and another portion fixed in 10% neutral buffered formalin for histological analysis.
Mandatory Visualizations
Caption: this compound inhibits SCD1, leading to SFA accumulation, MUFA depletion, ER stress, and apoptosis.
Caption: Workflow for this compound xenograft experiment from cell culture to endpoint analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Stearoyl-CoA Desaturase 1 as a Therapeutic Biomarker: Focusing on Cancer Stem Cells [mdpi.com]
- 4. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stearoyl-CoA desaturase 1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stearoyl Co-A Desaturase 1 as a ccRCC Therapeutic Target: Death by Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Dehydrogenase | Stearoyl-CoA Desaturase (SCD) | TargetMol [targetmol.com]
Application Notes and Protocols: Long-Term Stability of A939572 in DMSO at -20°C
Audience: Researchers, scientists, and drug development professionals.
Introduction:
A939572 is a potent and orally bioavailable inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in lipid metabolism.[1][2][3] It has demonstrated significant activity in cancer research, including in models of clear cell renal cell carcinoma.[4] Given its frequent use in in vitro and in vivo studies, understanding the long-term stability of this compound in common laboratory solvents such as dimethyl sulfoxide (DMSO) is crucial for ensuring experimental reproducibility and accuracy. These application notes provide a summary of available stability data, a detailed protocol for assessing stability, and a schematic of the relevant signaling pathway.
Data Presentation: Stability of this compound
The stability of this compound is dependent on the storage conditions and whether it is in solid form or dissolved in a solvent. The following table summarizes the recommended storage conditions and stability information from various suppliers. It is important to note that detailed quantitative degradation data over time in DMSO at -20°C is not extensively published; the information provided is based on supplier recommendations.
| Form | Storage Temperature (°C) | Solvent | Duration | Source |
| Powder | -20 | N/A | ≥ 4 years | Cayman Chemical[2] |
| Powder | -20 | N/A | 3 years | TargetMol[5], MedchemExpress[1] |
| In Solvent | -80 | DMSO | 1 year | TargetMol[5], MedchemExpress[1] |
| In Solvent | -20 | DMSO | 6 months | MedchemExpress[1] |
Note: For optimal stability of this compound in solution, storage at -80°C is recommended over -20°C.[1][5] If long-term storage at -20°C is necessary, it is advisable to conduct periodic quality control checks.
Experimental Protocols
To ensure the integrity of this compound stock solutions, particularly when stored at -20°C for extended periods, a stability assessment is recommended. The following protocol outlines a general method for evaluating the stability of this compound in DMSO using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the percentage of intact this compound remaining in a DMSO stock solution after storage at -20°C over a specified period.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with a UV detector
-
Analytical column (e.g., C18)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
Protocol:
-
Preparation of Primary Stock Solution (T=0):
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution; sonication may be used if necessary.[5]
-
Immediately after preparation, take an aliquot of this stock solution for initial analysis (T=0).
-
Prepare a working solution by diluting the stock solution in the mobile phase to a suitable concentration for HPLC analysis.
-
-
Storage:
-
Aliquot the remaining primary stock solution into several cryovials to avoid multiple freeze-thaw cycles.[6]
-
Store the aliquots at -20°C in a light-protected container.
-
-
HPLC Analysis:
-
Set up the HPLC method. The specific column, mobile phase composition, and gradient will need to be optimized for this compound. A typical starting point for a C18 column could be a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Inject the T=0 working solution and record the chromatogram. The peak area of this compound at T=0 will serve as the baseline.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 3, 6 months), remove one aliquot from the -20°C storage.
-
Allow the aliquot to thaw completely at room temperature.
-
Prepare a working solution from the thawed stock in the same manner as the T=0 sample.
-
Inject the sample into the HPLC system and record the chromatogram under the same conditions as the T=0 analysis.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the chromatograms.
-
Measure the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
The appearance of new peaks in the chromatogram may indicate the presence of degradation products.
-
Mandatory Visualizations
Signaling Pathway of this compound
This compound is a potent inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a key enzyme in fatty acid metabolism, catalyzing the synthesis of monounsaturated fatty acids (MUFAs), primarily oleic acid, from saturated fatty acids (SFAs).[7] Inhibition of SCD1 by this compound leads to an accumulation of SFAs and a depletion of MUFAs, which can induce endoplasmic reticulum (ER) stress and subsequently lead to apoptosis in cancer cells.[4][8]
Caption: Signaling pathway of this compound as an SCD1 inhibitor.
Experimental Workflow for Stability Assessment
The following diagram illustrates the logical flow of the experimental protocol for assessing the long-term stability of this compound in DMSO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. A 939572 | Compounds for Stem Cell Differentiation: R&D Systems [rndsystems.com]
- 4. Stearoyl-CoA desaturase 1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Dehydrogenase | Stearoyl-CoA Desaturase (SCD) | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Stearoyl-CoA Desaturase 1 as a Therapeutic Biomarker: Focusing on Cancer Stem Cells [mdpi.com]
- 8. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for A939572 in SCD1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
A939572 is a potent and orally bioavailable small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1][2][3] SCD1 is a critical enzyme in lipid metabolism, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[4][5] This conversion is vital for various cellular processes, including membrane fluidity, lipid signaling, and energy storage.[4] In various cancer cells, SCD1 is overexpressed, promoting cell proliferation and survival.[5][6][7] Inhibition of SCD1 by this compound leads to an accumulation of SFAs, inducing endoplasmic reticulum (ER) stress and ultimately leading to apoptosis in cancer cells.[4][8][9][10] These application notes provide detailed protocols for utilizing this compound to achieve optimal inhibition of SCD1 in research settings.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (nM) | Treatment Duration | Observed Effects | Reference |
| Caki1 | Clear Cell Renal Cell Carcinoma | 65 | 5 days | Dose-dependent decrease in proliferation | [1][3] |
| A498 | Clear Cell Renal Cell Carcinoma | 50 | 5 days | Dose-dependent decrease in proliferation | [1][3] |
| Caki2 | Clear Cell Renal Cell Carcinoma | 65 | 5 days | Dose-dependent decrease in proliferation | [1] |
| ACHN | Clear Cell Renal Cell Carcinoma | 6 | 5 days | Dose-dependent decrease in proliferation | [1][3] |
| FaDu | Pharynx Squamous Cell Carcinoma | ~4 | 72 hours | Inhibition of cell proliferation | [11] |
| H1299 | Non-small Cell Lung Carcinoma | Not specified | Not specified | Inhibition of cell proliferation | [2][12] |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | Not specified | 48 hours | Inhibition of cell proliferation | [13] |
| HeLa | Cervical Cancer | 200 | 40 hours | Not specified | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosage | Treatment Duration | Observed Effects | Reference |
| Athymic nude (nu/nu) mice | Clear Cell Renal Cell Carcinoma (A498 xenografts) | 30 mg/kg, p.o. (twice daily) | 4 weeks | ~20-30% reduction in tumor volume (monotherapy) | [1][2][3] |
| Athymic nude (nu/nu) mice | Clear Cell Renal Cell Carcinoma (A498 xenografts) | 30 mg/kg, p.o. (this compound) + 10mg/kg, i.p. (Temsirolimus) | 4 weeks | >60% decrease in tumor volume (combination therapy) | [1][2][3] |
| ob/ob mice | Not applicable (Metabolic study) | 10 mg/kg, b.i.d. | Not specified | Lowered desaturation index | [14] |
| Male C57BL/6J mice on HFD | Not applicable (Metabolic study) | 10 mg/kg, by gavage (once daily) | Indicated time | Attenuated hepatic steatosis | [15] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound-induced apoptosis via SCD1 inhibition.
Caption: General workflow for in vitro this compound experiments.
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
This protocol is adapted from studies on clear cell renal cell carcinoma (ccRCC) cell lines.[9]
-
Cell Culture: Culture ccRCC cell lines (e.g., Caki1, A498, Caki2, ACHN) in DMEM medium supplemented with 5% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells in 96-well plates at a density of 3 x 10³ cells per well.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve the desired final concentrations (e.g., a dose range from 0.5 µM to 50 µM).
-
Treatment: After 24 hours of cell attachment, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 48 hours, 72 hours, or 5 days).
-
Cell Viability Measurement:
-
Add Cell Counting Kit-8 (CCK-8) or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the DMSO-treated control cells. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
Protocol 2: Western Blot Analysis for Apoptosis and ER Stress Markers
This protocol is based on the analysis of this compound-treated ccRCC cells.[1][9]
-
Cell Treatment: Seed cells in 6-well plates and treat with a specific concentration of this compound (e.g., 75 nM) or DMSO for a defined period (e.g., 24 or 48 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest overnight at 4°C.
-
Apoptosis Marker: Cleaved PARP.
-
ER Stress Markers: BiP, CHOP, spliced XBP1.
-
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: In Vivo Tumor Xenograft Study
This protocol is a general guide based on studies using A498 ccRCC xenografts in athymic nude mice.[1][2][3]
-
Animal Model: Use athymic nude (nu/nu) mice.
-
Tumor Cell Implantation: Subcutaneously implant A498 ccRCC cells (e.g., 1 x 10⁶ cells in Matrigel) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to reach a palpable size (e.g., ~50 mm³) before randomizing the mice into treatment groups (e.g., vehicle control, this compound monotherapy, combination therapy).
-
This compound Formulation and Administration:
-
Resuspend this compound in a suitable vehicle. One study used strawberry-flavored Kool-Aid in sterilized water (0.2 g/mL).[2] Another used saline with 0.5% sodium carboxymethyl cellulose, 2.5% Tween 80, and 2.5% DMSO.[15]
-
Administer this compound orally (p.o.) at the desired dosage (e.g., 30 mg/kg) twice daily.
-
-
Tumor Measurement: Measure tumor volume (e.g., using calipers) and body weight every 3 days.
-
Treatment Duration: Continue treatment for a predetermined period (e.g., 4 weeks).
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Analyze tumor volumes and perform further analysis such as immunohistochemistry for proliferation markers (e.g., Ki67).
Disclaimer: These protocols are intended for research purposes only. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal and laboratory safety.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Dehydrogenase | Stearoyl-CoA Desaturase (SCD) | TargetMol [targetmol.com]
- 3. This compound - tcsc0305 - Taiclone [taiclone.com]
- 4. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. mayo.edu [mayo.edu]
- 6. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 7. Mayo Clinic Finds Experimental Drug Inhibits Growth in All Stages of Common Kidney Cancer - Mayo Clinic News Network [newsnetwork.mayoclinic.org]
- 8. Stearoyl Co-A Desaturase 1 as a ccRCC Therapeutic Target: Death by Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stearoyl-CoA desaturase 1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. caymanchem.com [caymanchem.com]
- 13. Inhibition of Stearoyl-CoA Desaturase Induces the Unfolded Protein Response in Pancreatic Tumors and Suppresses Their Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. Intestinal stearoyl-coenzyme A desaturase-inhibition improves obesity-associated metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing A939572 dosage for different cancer cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing A939572, a potent Stearoyl-CoA Desaturase 1 (SCD1) inhibitor, in cancer cell line experiments.
Section 1: Mechanism of Action
This compound is a potent and orally bioavailable small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1][2] SCD1 is a critical enzyme in lipid metabolism that catalyzes the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[3][4] Many cancer cells exhibit an upregulation of SCD1.[5]
By inhibiting SCD1, this compound disrupts this process, leading to an accumulation of intracellular SFAs. This buildup induces significant endoplasmic reticulum (ER) stress and activates the unfolded protein response (UPR).[3][6] Prolonged ER stress ultimately triggers apoptosis (programmed cell death) in cancer cells.[3] This targeted mechanism makes this compound a subject of interest for cancer therapy.[6]
Caption: Signaling pathway of this compound action.
Section 2: In Vitro Experimental Guide & FAQs
This section provides data and protocols for designing and troubleshooting experiments with this compound in a laboratory setting.
Frequently Asked Questions (In Vitro)
Q1: What is a recommended starting concentration for this compound in my cancer cell line?
A good starting point is to perform a dose-response curve centered around the known IC50 values for similar cell lines. This compound has shown potent, dose-dependent anti-proliferative effects across various cancer types.[1][6]
Table 1: this compound In Vitro Efficacy (IC50 Values)
| Cell Line | Cancer Type | IC50 Value | Reference |
| ACHN | Clear Cell Renal Cell Carcinoma (ccRCC) | 6 nM | [1] |
| A498 | Clear Cell Renal Cell Carcinoma (ccRCC) | 50 nM | [1] |
| Caki1 | Clear Cell Renal Cell Carcinoma (ccRCC) | 65 nM | [1] |
| Caki2 | Clear Cell Renal Cell Carcinoma (ccRCC) | 65 nM | [1] |
| H1299 | Non-Small Cell Lung Carcinoma | Effective Inhibition Reported | [7][8] |
| FaDu | Squamous Cell Carcinoma | Effective Inhibition Reported | [9] |
| ATC Cells | Anaplastic Thyroid Carcinoma | Dose-dependent decrease reported | [10] |
Note: The IC50 for human SCD1 (hSCD1) is 37 nM, while for mouse SCD1 (mSCD1) it is <4 nM.[1][7]
Q2: How should I prepare stock and working solutions of this compound?
This compound is insoluble in water.[2] High-quality, anhydrous DMSO is the recommended solvent for preparing stock solutions.
-
Stock Solution (e.g., 10 mM): this compound has a molecular weight of 387.86 g/mol .[2] To prepare a 10 mM stock, dissolve 3.88 mg of this compound powder in 1 mL of DMSO. Sonication may be required to ensure complete dissolution.[7]
-
Storage: Store the DMSO stock solution at -20°C for up to 6 months or -80°C for up to one year.[1] Avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in your cell culture medium. Ensure the final concentration of DMSO in the medium is consistent across all treatments (including vehicle control) and is non-toxic to your cells (typically ≤ 0.1%).
Q3: My cells are not responding to this compound treatment. What are some potential troubleshooting steps?
If you observe a minimal or no response to the treatment, consider the following:
-
Confirm SCD1 Expression: Verify that your target cell line expresses SCD1. Cell lines with low or absent SCD1 expression are unlikely to respond.
-
Drug Integrity: Ensure your this compound stock solution has been stored correctly and has not expired. Prepare a fresh dilution from powder if in doubt.
-
Perform a Rescue Experiment: To confirm that the observed effects are specifically due to SCD1 inhibition, perform a rescue experiment by co-treating cells with this compound and oleic acid (OA), the primary product of SCD1. The addition of OA should reverse the anti-proliferative and apoptotic effects of this compound.[3][6][10]
-
Consider Resistance Mechanisms: Some cancer cells can develop resistance to SCD1 inhibitors by upregulating alternative desaturase enzymes like FADS2.[11]
Detailed Experimental Protocols
Protocol 1: Cell Proliferation Assay
This protocol describes a standard method to determine the IC50 of this compound.
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include a "vehicle only" control (medium with the same final DMSO concentration).
-
Incubation: Incubate the plates for the desired time period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard method, such as a WST-1 or MTT assay, following the manufacturer's protocol.
-
Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to calculate the IC50 value.
Protocol 2: Oleic Acid (OA) Rescue Experiment
This protocol is a critical control to verify the on-target effect of this compound.
-
Preparation: Prepare an oleic acid-BSA complex (OA-BSA) to improve its solubility and stability in culture medium.
-
Cell Seeding & Treatment: Seed cells as described above. Prepare four treatment groups:
-
Vehicle Control (DMSO + BSA)
-
This compound (at a dose near the IC50) + BSA
-
Vehicle Control (DMSO) + OA-BSA
-
This compound + OA-BSA
-
-
Incubation & Analysis: After incubation, assess the desired endpoint (e.g., cell proliferation or apoptosis). A successful rescue is observed if the this compound + OA-BSA group shows viability similar to the vehicle control group.[6]
Caption: A typical workflow for in vitro this compound experiments.
Section 3: In Vivo Experimental Guide & FAQs
This section provides guidance for researchers using this compound in animal models.
Frequently Asked Questions (In Vivo)
Q4: What is a recommended dosage and formulation for this compound in mouse xenograft models?
The dosage and formulation can vary based on the cancer model and study goals. A commonly cited protocol involves oral administration.
Table 2: this compound In Vivo Administration & Efficacy
| Animal Model | Cancer Model | Dosage & Route | Vehicle / Formulation | Efficacy Notes | Reference |
| Athymic nu/nu mice | A498 ccRCC Xenograft | 30 mg/kg, p.o., twice daily | Re-suspended in strawberry Kool-Aid® (0.2g/mL in H₂O) | ~20-30% reduction in tumor volume (monotherapy). >60% reduction when combined with Temsirolimus. | [1][6][7] |
| ob/ob mice | N/A (Metabolic study) | 10 mg/kg, p.o., twice daily | Not specified | Lowered desaturation index. | [2] |
| Mice | Ovarian Cancer Orthotopic Xenograft | 1 mg/kg, i.p., 5 doses/week | Corn Oil | Potentiated the effect of ferroptosis inducers. | [12] |
Q5: How can I formulate this compound for oral and intraperitoneal administration?
-
For Oral Gavage (Suspension): A suspension in 0.5% CMC-Na is a standard method.[7] A published effective method for A498 xenografts involved re-suspending the compound in strawberry-flavored Kool-Aid® (0.2g/mL in sterile water) for a 30mg/kg dose in a 50μl volume, administered by syringe.[6][7] This method was reported to be less stressful for the mice.[6][7]
-
For Oral Gavage (Solution): A general-purpose vehicle for oral administration is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][7] It is crucial to add solvents sequentially and ensure dissolution at each step. Heating or sonication can assist.[1][7] Always prepare this working solution fresh on the day of use.[1]
-
For Intraperitoneal (IP) Injection: A formulation of this compound in corn oil (for a 1 mg/kg dose) has been used.[12]
Q6: Are there any known side effects of this compound in animal models?
In one study using A498 xenografts, animals treated with this compound (30mg/kg) maintained a healthy body weight. However, after the first week of treatment, they exhibited increased blinking and slight mucosal discharge from the eyes.[7] Researchers should monitor animals closely for any adverse effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Stearoyl Co-A Desaturase 1 as a ccRCC Therapeutic Target: Death by Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. newsnetwork.mayoclinic.org [newsnetwork.mayoclinic.org]
- 6. Stearoyl-CoA desaturase 1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Dehydrogenase | Stearoyl-CoA Desaturase (SCD) | TargetMol [targetmol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. A 939572 | Stearoyl-CoA 9-Desaturase | Tocris Bioscience [tocris.com]
- 10. Aberrant Lipid Metabolism in Anaplastic Thyroid Carcinoma Reveals Stearoyl CoA Desaturase 1 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
A939572 Technical Support Center: Troubleshooting Off-Target Effects in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of A939572 in cellular assays. It offers troubleshooting guides and frequently asked questions to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and orally bioavailable small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1] SCD1 is a key enzyme in lipid metabolism, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), primarily oleic acid and palmitoleic acid.[2][3] By inhibiting SCD1, this compound leads to a depletion of MUFAs and an accumulation of SFAs within the cell.[2] This disruption of lipid homeostasis is the primary driver of its biological effects.
Q2: How specific is this compound for SCD1? Are there known off-target effects?
This compound is a highly selective inhibitor for SCD1.[3] It has been shown to be selective for SCD1 over a range of kinases and hERG channels.[4] The majority of the observed cellular effects, such as induction of endoplasmic reticulum (ER) stress and apoptosis, are considered on-target effects resulting from the depletion of MUFAs.[1][5][6] These effects can often be reversed by supplementing the culture medium with oleic acid, confirming that they are a direct consequence of SCD1 inhibition.[1][6]
Q3: What are the expected downstream cellular effects of SCD1 inhibition by this compound?
The primary downstream effect of SCD1 inhibition is the induction of ER stress.[6][7] The accumulation of saturated fatty acids disrupts the ER membrane, leading to the unfolded protein response (UPR).[5] Prolonged ER stress activates apoptotic pathways, leading to cell death.[2][6] Other reported downstream effects include the modulation of signaling pathways such as Akt and Wnt/β-catenin, and effects on cell proliferation and migration.[5][8]
This compound Inhibitory Activity
| Target | Species | IC₅₀ |
| SCD1 | Mouse (mSCD1) | <4 nM[1] |
| SCD1 | Human (hSCD1) | 37 nM[1] |
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues you may encounter when using this compound in your cellular assays.
| Observed Issue | Potential Cause | Suggested Action |
| Higher than expected cytotoxicity in all cell lines, including controls. | Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. | Ensure the final concentration of the solvent in your culture medium is at a non-toxic level (typically ≤0.1%). Run a solvent-only control to assess its effect on cell viability. |
| Compound Precipitation: this compound may precipitate out of solution at high concentrations or in certain media, leading to inconsistent and potentially toxic effects. | Visually inspect your stock solutions and final dilutions for any signs of precipitation. If necessary, prepare fresh dilutions and consider using a different solvent or formulation.[9] | |
| Inconsistent results between experiments. | Variability in Cell Culture Conditions: Factors such as cell passage number, confluency, and serum concentration in the culture medium can influence cellular responses to this compound. | Maintain consistent cell culture practices. Be aware that the anti-proliferative effects of this compound can be more pronounced in low-serum conditions.[5] |
| Compound Degradation: Improper storage of this compound stock solutions can lead to degradation and loss of activity. | Store this compound stock solutions at -20°C or -80°C as recommended by the supplier.[1] Avoid repeated freeze-thaw cycles. | |
| No observable effect at expected active concentrations. | Cell Line Insensitivity: Some cell lines may have lower intrinsic dependence on de novo lipogenesis and SCD1 activity, making them less sensitive to this compound. | Confirm SCD1 expression in your cell line of interest. Consider using a positive control cell line known to be sensitive to SCD1 inhibition. |
| Oleic Acid in Serum: Fetal bovine serum (FBS) and other serum supplements contain lipids, including oleic acid, which can counteract the effects of this compound. | If you suspect this is an issue, consider reducing the serum concentration in your culture medium or using a serum-free medium for the duration of the experiment.[5] | |
| Unexpected changes in cellular signaling pathways. | On-Target Downstream Effects: Inhibition of SCD1 and the resulting ER stress can have wide-ranging effects on cellular signaling. | To confirm if the observed signaling changes are a direct result of SCD1 inhibition, perform a rescue experiment by co-treating the cells with this compound and oleic acid.[1][6] If the signaling changes are reversed, they are likely on-target. |
| Potential Uncharacterized Off-Target Effects: While highly selective, the possibility of uncharacterized off-target effects in specific cellular contexts cannot be entirely ruled out. | Review the literature for any newly identified off-target effects. Consider using a structurally distinct SCD1 inhibitor to see if the same signaling changes are observed. |
Experimental Protocols
Protocol 1: Oleic Acid Rescue Assay
This assay is crucial for determining if an observed cellular phenotype is a direct result of SCD1 inhibition.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
Oleic acid-BSA conjugate (or a stock solution of oleic acid complexed to fatty acid-free BSA)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density appropriate for your cell line and the duration of the assay. Allow cells to adhere overnight.
-
Prepare a dilution series of this compound in culture medium.
-
Prepare a solution of oleic acid-BSA conjugate in culture medium at a final concentration that is known to rescue the effects of SCD1 inhibition (typically in the range of 50-100 µM).
-
Treat the cells with this compound alone, oleic acid-BSA alone, or a combination of this compound and oleic acid-BSA. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the cells for the desired time period (e.g., 48-72 hours).
-
Assess cell viability using your chosen method according to the manufacturer's instructions.
Expected Outcome: If the cytotoxic or anti-proliferative effects of this compound are rescued by the addition of oleic acid, it strongly indicates that the observed phenotype is an on-target effect of SCD1 inhibition.
Protocol 2: Western Blot for ER Stress Markers
This protocol allows for the detection of key protein markers of the unfolded protein response (UPR) to confirm the induction of ER stress by this compound.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against ER stress markers (e.g., p-PERK, p-eIF2α, ATF4, CHOP) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and treat with this compound at the desired concentration and for the appropriate time to induce ER stress (e.g., 12-24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Expected Outcome: An increase in the expression of ER stress markers in this compound-treated cells compared to control cells confirms the induction of the UPR.
Visualizations
Caption: this compound inhibits SCD1, leading to an accumulation of saturated fatty acids, which induces ER stress and apoptosis.
Caption: A logical workflow for troubleshooting unexpected cellular phenotypes when using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 4. A 939572 | Stearoyl-CoA 9-Desaturase | Tocris Bioscience [tocris.com]
- 5. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stearoyl-CoA desaturase 1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. esmed.org [esmed.org]
- 8. SCD1 inhibition enhances the effector functions of CD8 + T cells via ACAT1‐dependent reduction of esterified cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Dehydrogenase | Stearoyl-CoA Desaturase (SCD) | TargetMol [targetmol.com]
Why is A939572 not inhibiting cell proliferation in my experiment?
This technical support resource provides troubleshooting guidance for researchers, scientists, and drug development professionals who are not observing the expected anti-proliferative effects of A939572 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and specific small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1][2] SCD1 is a key enzyme in lipid metabolism, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), primarily oleic acid.[3][4] By inhibiting SCD1, this compound disrupts this process, leading to an accumulation of SFAs and a depletion of MUFAs. This imbalance induces endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), which can ultimately trigger cell cycle arrest, apoptosis, and a reduction in cell proliferation in sensitive cell lines.[3][5][6]
Q2: In which cancer types has this compound shown anti-proliferative effects?
This compound has demonstrated efficacy in a variety of cancer cell lines, including:
It is important to note that the sensitivity to this compound can be highly cell-line dependent.
Troubleshooting Guide: Why is this compound not inhibiting cell proliferation?
If you are not observing the expected anti-proliferative effects with this compound, consider the following potential issues and troubleshooting steps.
Experimental Conditions and Reagents
A critical first step is to verify the integrity of your experimental setup and reagents.
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Compound Integrity and Concentration:
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Action: Confirm the purity and stability of your this compound stock. Improper storage can lead to degradation. Prepare fresh dilutions for each experiment from a trusted stock.
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Rationale: The biological activity of the compound is paramount.
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Solubility:
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Action: Ensure that this compound is fully dissolved in your culture medium. Precipitation will result in a lower effective concentration.
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Rationale: this compound is soluble in DMSO.[11] When diluting into aqueous media, ensure the final DMSO concentration is consistent across all conditions and non-toxic to your cells.
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Cell Line Viability:
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Action: Confirm that your cells are healthy, within a low passage number, and free from contamination.
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Rationale: Unhealthy or contaminated cells can produce unreliable and inconsistent results.
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Cell Line-Specific Factors
The intrinsic properties of your chosen cell line are a major determinant of its response to this compound.
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SCD1 Expression Levels:
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Action: Verify the expression level of SCD1 in your cell line via Western Blot or qPCR.
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Rationale: Cell lines with low or absent SCD1 expression will not be sensitive to its inhibition.
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Intrinsic Resistance:
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Action: Your cell line may have intrinsic resistance mechanisms.
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Rationale: Some cancer cells may have compensatory pathways that allow them to survive SCD1 inhibition. For instance, in PANC-1 pancreatic cancer cells, this compound suppressed growth but did not induce cell death.[12]
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Culture Medium Composition
The composition of the cell culture medium is a frequent and critical factor in the apparent ineffectiveness of this compound.
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Serum and Exogenous Lipids:
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Action: The presence of lipids, particularly MUFAs like oleic acid, in fetal bovine serum (FBS) or other media supplements can rescue cells from the effects of SCD1 inhibition. Perform experiments in low-serum conditions (e.g., 0.5-1% FBS) or serum-free media.
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Rationale: Cells can uptake necessary MUFAs from the medium, bypassing the need for endogenous synthesis via SCD1. The anti-proliferative effects of this compound on lung and pharynx cancer cells were significantly more pronounced in serum-reduced conditions.[6]
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Control Experiment: Oleic Acid Rescue:
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Action: To confirm that this compound is inhibiting SCD1 in your system, perform a rescue experiment. Co-treat cells with this compound and exogenous oleic acid (typically complexed to BSA).
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Rationale: If this compound's effect is on-target, the addition of oleic acid should reverse the anti-proliferative phenotype. This has been demonstrated in ccRCC and anaplastic thyroid carcinoma cells.[3][5][8]
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Experimental Protocols
Protocol 1: Cell Proliferation Assay with this compound
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations.
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Treatment: Remove the overnight culture medium and replace it with medium containing various concentrations of this compound or DMSO vehicle control.
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Incubation: Incubate the plate for the desired time period (e.g., 72-120 hours).
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Viability Assessment: Measure cell proliferation/viability using a suitable method (e.g., MTT, PrestoBlue, or direct cell counting).
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Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration.
Protocol 2: Oleic Acid Rescue Experiment
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Preparation of Oleic Acid-BSA Complex: Prepare a stock solution of oleic acid complexed to fatty acid-free BSA to enhance its solubility and stability in culture medium.
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Cell Seeding and Treatment: Seed cells as described in Protocol 1. Treat cells with:
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Vehicle control (DMSO + BSA)
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This compound at a concentration around the expected IC50
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Oleic acid-BSA complex alone
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This compound in combination with the oleic acid-BSA complex
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Incubation and Assessment: Incubate and assess cell viability as described above.
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Data Analysis: Compare the proliferation rates between the different treatment groups. A successful rescue will show a significant increase in proliferation in the co-treatment group compared to this compound alone.
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 (nM) | Reference |
| Caki1 | Clear Cell Renal Cell Carcinoma | 65 | [5] |
| A498 | Clear Cell Renal Cell Carcinoma | 50 | [5] |
| Caki2 | Clear Cell Renal Cell Carcinoma | 65 | [5] |
| ACHN | Clear Cell Renal Cell Carcinoma | 6 | [5] |
| FaDu | Squamous Cell Carcinoma | ~0.4 | [2] |
Note: IC50 values can vary depending on the specific experimental conditions, including incubation time and the proliferation assay used.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced cell proliferation inhibition.
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A 939572 | Stearoyl-CoA 9-Desaturase | Tocris Bioscience [tocris.com]
- 3. Stearoyl Co-A Desaturase 1 as a ccRCC Therapeutic Target: Death by Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Stearoyl-CoA desaturase 1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. newsnetwork.mayoclinic.org [newsnetwork.mayoclinic.org]
- 8. Aberrant Lipid Metabolism in Anaplastic Thyroid Carcinoma Reveals Stearoyl CoA Desaturase 1 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Stearoyl CoA desaturase inhibition can effectively induce apoptosis in bladder cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Inhibition of Stearoyl-CoA Desaturase Induces the Unfolded Protein Response in Pancreatic Tumors and Suppresses Their Growth - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize A939572 toxicity in in vivo studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the toxicity of A939572 in in vivo studies. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally bioavailable small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1] SCD1 is a critical enzyme in lipid metabolism, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[2] By inhibiting SCD1, this compound disrupts this process, leading to an accumulation of SFAs and a depletion of MUFAs. This imbalance can induce endoplasmic reticulum (ER) stress and ultimately lead to apoptosis (programmed cell death) in cancer cells that are often highly dependent on MUFAs for their proliferation and survival.[3][4]
Q2: What are the common toxicities observed with this compound in in vivo studies?
The most frequently reported toxicities associated with this compound in animal models are generally considered mild and reversible upon discontinuation of treatment.[3] These include:
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Ocular effects: Increased blinking, squinting, and slight mucosal discharge from the eyes.[3][5][6]
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Dermatological effects: Dry skin, hair loss (alopecia), and sebaceous gland atrophy.[2][7]
These side effects are believed to be mechanism-based, resulting from the systemic inhibition of SCD1, which plays a role in maintaining the health of the skin and eyes.[8]
Q3: Are there any strategies to mitigate the toxicity of this compound?
Yes, several strategies can be employed to minimize the toxic effects of this compound:
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Combination Therapy: Combining this compound with other therapeutic agents, such as the mTOR inhibitor temsirolimus, has been shown to synergistically enhance anti-tumor efficacy.[3][9] This may allow for the use of lower, and therefore less toxic, doses of this compound.
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Formulation and Vehicle Selection: The choice of vehicle for oral administration can impact the stress levels in animals. One study reported successfully using strawberry-flavored Kool-Aid in sterilized water as a vehicle, which was found to be effective and less stressful for the mice.[3]
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Monitoring and Supportive Care: Closely monitoring animals for signs of toxicity is crucial. For instance, if dehydration is observed, saline can be administered as needed.[6]
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Tissue-Specific Inhibition (Future Direction): The development of liver-specific SCD1 inhibitors or pro-drug formulations that are activated specifically in tumor tissues holds promise for minimizing systemic side effects.[8] While not yet widely available for this compound, this is an active area of research for SCD1 inhibitors.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Eye Irritation (Squinting, Discharge) | Mechanism-based toxicity due to SCD1 inhibition affecting ocular glands. | - Monitor the severity of the symptoms. - Consider reducing the dose if the irritation is severe and impacting animal welfare. - Ensure proper hydration of the animals. - These effects are generally reversible upon stopping treatment.[3] |
| Skin Abnormalities (Alopecia, Dry Skin) | Systemic SCD1 inhibition affecting the sebaceous glands and skin lipid composition. | - Document the extent and progression of hair loss and skin changes. - These are known side effects and are typically reversible.[2] - Ensure the animal's environment is clean to prevent skin infections. |
| Reduced Food Intake or Weight Loss | While not a consistently reported major side effect of this compound, some inhibitors of fatty acid synthesis have been linked to reduced food intake.[10] | - Monitor food and water intake and body weight regularly. - If significant weight loss occurs, evaluate the animal's overall health status. - Consider if the vehicle or administration method is causing stress. |
| Lack of Efficacy at a Given Dose | Insufficient drug exposure, tumor resistance, or inappropriate animal model. | - Verify the formulation and administration protocol. - Consider a dose-escalation study to determine the optimal therapeutic dose for your model. - Evaluate the expression of SCD1 in your tumor model, as this may correlate with sensitivity. - Explore combination therapies to enhance anti-tumor effects.[3] |
Quantitative Data on this compound Administration
The following tables summarize typical dosing information for this compound in preclinical in vivo studies. It is important to note that optimal dosing can vary depending on the animal model, tumor type, and experimental goals.
Table 1: this compound Monotherapy Dosing in Mice
| Parameter | Value | Reference |
| Animal Model | Athymic nude (nu/nu) mice | [3] |
| Dose | 30 mg/kg | [3] |
| Route of Administration | Oral gavage | [3] |
| Frequency | Twice daily | [3] |
| Vehicle | Strawberry flavored Kool-Aid® in sterilized H₂O (0.2g/mL) | [3] |
Table 2: this compound Combination Therapy Dosing in Mice (with Temsirolimus)
| Drug | Dose | Route of Administration | Frequency | Vehicle | Reference |
| This compound | 30 mg/kg | Oral gavage | Twice daily | Strawberry flavored Kool-Aid® in sterilized H₂O (0.2g/mL) | [3] |
| Temsirolimus | 10 mg/kg | Intraperitoneal injection | Once every 72 hours | 30% ethanol/saline | [3] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Palatable Vehicle
This protocol is adapted from a study demonstrating a less stressful method for oral administration in mice.[3]
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Preparation of Vehicle: Dissolve strawberry-flavored Kool-Aid® in sterilized water to a concentration of 0.2 g/mL.
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Resuspension of this compound: Resuspend the powdered this compound in the Kool-Aid® vehicle to achieve the desired final concentration for dosing (e.g., for a 30 mg/kg dose in a 50 µL volume for a 20g mouse, the concentration would be 12 mg/mL).
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Administration: Using a syringe, carefully administer the 50 µL dose orally to the mouse.
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Frequency: Repeat the administration as required by the experimental design (e.g., twice daily).
Visualizations
Signaling Pathway of SCD1 Inhibition Leading to ER Stress
The following diagram illustrates the mechanism by which this compound, through the inhibition of SCD1, leads to an accumulation of saturated fatty acids, inducing endoplasmic reticulum stress and promoting apoptosis.
Caption: Mechanism of this compound-induced apoptosis via SCD1 inhibition and ER stress.
Experimental Workflow for In Vivo Toxicity Assessment
This diagram outlines a typical workflow for assessing the toxicity of this compound in an in vivo cancer model.
Caption: Workflow for assessing this compound efficacy and toxicity in vivo.
Logical Relationship of Dose, Exposure, and Toxicity
This diagram illustrates the conceptual relationship between the administered dose of this compound, systemic exposure, and the potential for observing both therapeutic and toxic effects.
Caption: Relationship between this compound dose, exposure, and biological effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 3. Stearoyl-CoA desaturase 1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells | PLOS One [journals.plos.org]
- 5. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aberrant Lipid Metabolism in Anaplastic Thyroid Carcinoma Reveals Stearoyl CoA Desaturase 1 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. esmed.org [esmed.org]
- 9. newsnetwork.mayoclinic.org [newsnetwork.mayoclinic.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Western Blot Results After A939572 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent Western blot results following treatment with A939572, a potent Stearoyl-CoA Desaturase 1 (SCD1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells?
This compound is a small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in fatty acid metabolism. SCD1 catalyzes the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). By inhibiting SCD1, this compound disrupts this process, leading to an accumulation of SFAs and a depletion of MUFAs.[1] This imbalance can induce endoplasmic reticulum (ER) stress and trigger the Unfolded Protein Response (UPR), which can ultimately lead to apoptosis (programmed cell death) in cancer cells.[2][3][4]
Q2: I'm not seeing the expected changes in my target protein levels after this compound treatment. What are the common reasons?
Several factors can contribute to a lack of expected results in your Western blot after this compound treatment. These can be broadly categorized as:
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Suboptimal this compound Treatment: The concentration of this compound or the treatment duration may be insufficient to induce a measurable biological response in your specific cell line. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions.
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Cell Line Specific Effects: The sensitivity to this compound can vary significantly between different cell lines.
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Issues with Sample Preparation: Protein degradation during cell lysis and sample preparation can lead to inconsistent results. It is critical to work quickly on ice and use appropriate protease and phosphatase inhibitors.
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Western Blotting Technical Errors: Problems with protein quantification, loading, transfer, antibody incubation, or signal detection can all lead to unreliable data.
Q3: My Western blot shows multiple bands for my protein of interest after this compound treatment. What could be the cause?
The appearance of multiple bands can be due to several factors:
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Post-Translational Modifications (PTMs): this compound-induced ER stress can alter the PTM landscape of proteins, including phosphorylation, ubiquitination, and glycosylation, which can affect their migration on the gel.[5]
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Protein Isoforms: Some proteins exist as multiple isoforms due to alternative splicing, and your antibody may be detecting more than one.
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Protein Degradation: If samples are not handled properly, proteases can cleave your target protein, resulting in smaller bands. The use of protease inhibitors is essential.[5]
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Antibody Non-Specificity: The primary antibody may be cross-reacting with other proteins. Ensure your antibody has been validated for specificity.
Q4: The bands for my phosphorylated protein of interest are weak or absent after this compound treatment. How can I improve the signal?
Detecting phosphorylated proteins can be challenging. Here are some tips:
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Use Phosphatase Inhibitors: It is crucial to include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your target protein.[2][3]
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Optimize Blocking Conditions: Avoid using non-fat dry milk as a blocking agent when detecting phosphorylated proteins, as it contains phosphoproteins that can increase background. Bovine Serum Albumin (BSA) is a recommended alternative.[3]
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Use Phospho-Specific Antibodies: Ensure you are using an antibody that specifically recognizes the phosphorylated form of your target protein.
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Enrich for Your Target Protein: If the phosphorylated protein is of low abundance, consider immunoprecipitation to enrich for your target before running the Western blot.
Troubleshooting Guides
Problem 1: Weak or No Signal for ER Stress or Apoptosis Markers
| Possible Cause | Troubleshooting Step |
| Insufficient this compound-induced stress | Perform a dose-response (e.g., 10 nM - 1 µM) and time-course (e.g., 6, 12, 24, 48 hours) experiment to determine the optimal treatment conditions for your cell line. |
| Low protein concentration in lysate | Ensure accurate protein quantification using a reliable method (e.g., BCA assay). Load a sufficient amount of protein per lane (typically 20-40 µg). |
| Inefficient protein transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage based on the molecular weight of your target protein. |
| Suboptimal antibody concentration | Titrate the primary antibody concentration to find the optimal dilution. Consult the antibody datasheet for recommended starting dilutions. |
| Inactive secondary antibody or detection reagent | Use a fresh dilution of the secondary antibody. Ensure your ECL substrate has not expired and is properly mixed. |
Problem 2: High Background on the Western Blot
| Possible Cause | Troubleshooting Step |
| Insufficient blocking | Increase the blocking time (e.g., to 2 hours at room temperature or overnight at 4°C). Use a fresh blocking solution. Consider switching blocking agents (e.g., from milk to BSA). |
| Antibody concentration too high | Decrease the concentration of the primary and/or secondary antibody. |
| Inadequate washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a buffer containing a detergent like Tween-20 (e.g., TBST). |
| Membrane dried out | Ensure the membrane remains hydrated throughout the entire blotting and detection process. |
Problem 3: Inconsistent Phospho-Protein Detection
| Possible Cause | Troubleshooting Step |
| Dephosphorylation during sample preparation | Always use freshly prepared lysis buffer containing a cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate). Keep samples on ice at all times.[2] |
| Interference from blocking buffer | Avoid using non-fat dry milk for blocking when detecting phosphorylated proteins. Use 3-5% BSA in TBST instead.[3] |
| Low abundance of phosphorylated protein | Increase the amount of protein loaded on the gel. Consider enriching for your target protein via immunoprecipitation. |
| Non-specific binding of phospho-antibody | Run appropriate controls, such as treating a lysate with a phosphatase to confirm the signal is specific to the phosphorylated form. |
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Caki-1 | Clear Cell Renal Carcinoma | ~65 |
| A498 | Clear Cell Renal Carcinoma | ~50 |
| Caki-2 | Clear Cell Renal Carcinoma | ~65 |
| ACHN | Clear Cell Renal Carcinoma | ~6 |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | >10,000 |
Data compiled from published literature. IC50 values can vary based on experimental conditions.
Table 2: Expected Changes in Protein Expression/Modification after this compound Treatment
| Protein | Expected Change | Function |
| BiP/GRP78 | Increase | ER chaperone, key indicator of UPR activation. |
| CHOP/GADD153 | Increase | Pro-apoptotic transcription factor induced by ER stress. |
| Cleaved PARP | Increase | Marker of apoptosis. |
| Cleaved Caspase-3 | Increase | Executioner caspase in apoptosis. |
| p-Akt (Ser473) | Decrease | This compound can inhibit the Akt signaling pathway in some contexts. |
| SCD1 | No change in expression, but activity is inhibited | The target of this compound. |
Experimental Protocols
Protocol 1: Cell Lysis for Detection of ER Stress and Phosphorylated Proteins
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After this compound treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
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Aspirate PBS and add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
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Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
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Incubate the lysate on ice for 30 minutes with occasional vortexing.
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Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
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Transfer the supernatant (protein extract) to a new pre-chilled tube and determine the protein concentration using a BCA assay.
Protocol 2: Western Blotting for ER Stress and Apoptosis Markers
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Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
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Separate the proteins by SDS-PAGE on a polyacrylamide gel of appropriate percentage for your target protein.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. For phospho-proteins, use 5% BSA in TBST.
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Incubate the membrane with the primary antibody (e.g., anti-CHOP, anti-BiP, anti-cleaved PARP, anti-p-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.
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Wash the membrane three times for 10 minutes each with TBST.
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Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
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Wash the membrane three times for 10 minutes each with TBST.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
Mandatory Visualizations
Caption: this compound inhibits SCD1, leading to ER stress, UPR activation, and apoptosis.
Caption: Troubleshooting workflow for inconsistent Western blot results after this compound treatment.
Caption: Logical relationships between potential causes and observed inconsistent Western blot results.
References
- 1. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 3. Western blot troubleshooting guide: Novus Biologicals [novusbio.com]
- 4. BiP Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Stearoyl-CoA desaturase 1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting A939572 concentration for long-term cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the SCD1 inhibitor, A939572, in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and specific small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1] SCD1 is a key enzyme in lipid metabolism, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), primarily oleic acid.[2] By inhibiting SCD1, this compound disrupts this process, leading to an accumulation of SFAs and a depletion of MUFAs within the cell. This imbalance induces endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), ultimately triggering apoptosis (programmed cell death) in cancer cells that are dependent on MUFAs for their proliferation and survival.[3][4][5]
Q2: What is a typical starting concentration for this compound in short-term (5-day) cell proliferation assays?
The effective concentration of this compound is cell-line dependent. Below is a summary of reported IC50 values from 5-day proliferation assays in various clear cell renal cell carcinoma (ccRCC) cell lines.
| Cell Line | IC50 (5-day proliferation) |
| Caki1 | 65 nM |
| A498 | 50 nM |
| Caki2 | 65 nM |
| ACHN | 6 nM |
Data sourced from multiple studies.[1][3]
For other cell types, it is recommended to perform a dose-response experiment to determine the IC50 value.
Q3: Can the cytotoxic effects of this compound be reversed?
Yes, the anti-proliferative and apoptotic effects of this compound can be rescued by supplementing the cell culture medium with oleic acid, the primary product of the SCD1 enzyme.[3][6] This rescue effect confirms that the cytotoxicity of this compound is specifically due to the inhibition of SCD1 and the resulting depletion of MUFAs.
Q4: How does serum concentration in the culture medium affect the potency of this compound?
The concentration of serum, such as Fetal Bovine Serum (FBS), in the culture medium can significantly impact the apparent potency of this compound. FBS is a source of exogenous MUFAs. In low serum conditions (e.g., 2% FBS), cells become more reliant on de novo lipogenesis and are therefore more sensitive to SCD1 inhibition. Conversely, in high serum conditions (e.g., 10% FBS), the abundance of exogenous MUFAs can mask the effects of this compound, leading to a higher apparent IC50 value.[1]
Troubleshooting Guide for Long-Term Cell Culture
Q5: My cells are dying even at low concentrations of this compound in my long-term experiment. What could be the issue?
Several factors could contribute to increased cell death in long-term cultures with this compound:
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Cumulative Cytotoxicity: Even low concentrations of a cytotoxic agent can lead to significant cell death over extended periods. It is crucial to determine the optimal concentration for long-term treatment that maintains a balance between inhibiting SCD1 activity and preserving cell viability for the duration of the experiment.
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Compound Stability and Replenishment: Small molecule inhibitors can degrade in cell culture medium over time. It is essential to replenish the medium with fresh this compound at regular intervals (e.g., every 2-3 days) to maintain a consistent concentration.
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Cellular Sensitivity: The specific cell line you are using may be particularly sensitive to disruptions in lipid metabolism.
Recommended Action: Perform a long-term viability assay with a range of low this compound concentrations to identify a sublethal dose suitable for your experimental timeframe.
Q6: I've been treating my cells with this compound for several weeks, and they seem to be becoming resistant. Is this possible?
Yes, the development of resistance to SCD1 inhibitors has been observed. One potential mechanism of resistance is the upregulation of Fatty Acid Desaturase 2 (FADS2), another enzyme that can produce MUFAs, thereby compensating for the inhibition of SCD1.[7]
Recommended Action:
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Monitor SCD1 and FADS2 expression: Use qPCR or Western blotting to assess the expression levels of both desaturases in your long-term treated cells compared to the parental cell line.
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Consider combination therapy: If resistance emerges, combining this compound with other targeted therapies may be a viable strategy to overcome resistance.
Q7: How can I confirm that this compound is inducing ER stress in my long-term culture?
ER stress is a key downstream effect of SCD1 inhibition. You can monitor the induction of ER stress and the Unfolded Protein Response (UPR) using the following methods:
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Quantitative PCR (qPCR): Measure the mRNA levels of key ER stress marker genes.
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Western Blotting: Detect the protein levels of key UPR components.
| Method | Key Markers to Analyze |
| qPCR | ATF4, ATF6, DDIT3 (CHOP), HSPA5 (BiP), XBP1s (spliced XBP1) |
| Western Blot | CHOP, Cleaved PARP (as a marker of apoptosis), Phospho-PERK, Phospho-eIF2α, Spliced XBP1 (sXBP1) |
It is recommended to use multiple markers to confirm UPR activation.[8][9][10][11]
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration for Long-Term Culture
This protocol describes a method to identify the highest concentration of this compound that can be tolerated by a cell line over an extended period without causing significant cell death.
Materials:
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Cell line of interest
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Complete cell culture medium
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This compound stock solution (in DMSO)
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96-well cell culture plates
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Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
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Plate reader
Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a low density that allows for logarithmic growth over the planned duration of the experiment.
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This compound Dilution Series: Prepare a series of this compound dilutions in complete culture medium, starting from a concentration significantly lower than the short-term IC50. Include a vehicle control (DMSO).
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Treatment: The following day, replace the medium with the this compound dilutions.
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Long-Term Incubation and Replenishment: Incubate the cells for the desired long-term duration (e.g., 1, 2, or 4 weeks). Replace the medium with fresh this compound dilutions every 2-3 days.
-
Viability Assessment: At regular time points (e.g., weekly), assess cell viability using your chosen reagent according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability against this compound concentration for each time point. The optimal long-term concentration will be the highest concentration that results in minimal to no decrease in cell viability over the experimental course.
Protocol 2: Long-Term Cell Culture with this compound
This protocol outlines a general procedure for maintaining cell cultures with continuous this compound treatment.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell culture flasks or plates
Procedure:
-
Cell Seeding: Seed cells at a density that will not lead to over-confluence between passages.
-
Treatment: Add this compound to the complete culture medium at the predetermined optimal long-term concentration. Also, include a vehicle control group.
-
Culture Maintenance: Incubate the cells under standard conditions.
-
Medium Changes and Passaging:
-
Change the medium with fresh this compound-containing or vehicle control medium every 2-3 days.
-
When the cells reach approximately 80-90% confluency, passage them as you would normally. Re-plate the cells in fresh medium containing the appropriate concentration of this compound or vehicle.
-
-
Monitoring: Regularly observe the cells for any morphological changes. At desired time points, harvest cells for downstream analysis (e.g., qPCR, Western blotting, functional assays).
Protocol 3: Oleic Acid Rescue in Long-Term Culture
This protocol describes how to perform an oleic acid rescue experiment to confirm the on-target effect of this compound in a long-term setting.
Materials:
-
Cells cultured long-term with this compound (from Protocol 2)
-
Complete cell culture medium
-
This compound
-
Oleic acid-BSA conjugate solution
-
BSA solution (as a control)
Procedure:
-
Prepare Treatment Media:
-
Medium 1: Complete medium with this compound and BSA control.
-
Medium 2: Complete medium with this compound and oleic acid-BSA conjugate.
-
-
Cell Treatment: In a multi-well plate, seed the cells that have been chronically treated with this compound.
-
Incubation: The next day, replace the medium with the prepared treatment media.
-
Analysis: After a desired incubation period (e.g., 72 hours), assess cell proliferation, viability, or apoptosis. A reversal of the this compound-induced phenotype in the presence of oleic acid confirms the on-target effect.
Visualizations
Caption: Signaling pathway of this compound-mediated SCD1 inhibition.
Caption: Experimental workflow for long-term cell culture with this compound.
Caption: Troubleshooting decision tree for long-term this compound cell culture.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. AN OPTIMIZED SMALL MOLECULE INHIBITOR COCKTAIL SUPPORTS LONG-TERM MAINTENANCE OF HUMAN EMBRYONIC STEM CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stearoyl-CoA desaturase 1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FADS2 confers SCD1 inhibition resistance to cancer cells by modulating the ER stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for monitoring endoplasmic reticulum stress and the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Comparative Guide to A939572 and Other Stearoyl-CoA Desaturase-1 (SCD1) Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Stearoyl-CoA Desaturase-1 (SCD1) has emerged as a critical enzyme in cancer biology, playing a pivotal role in lipid metabolism and cellular signaling. Its inhibition has shown significant promise as a therapeutic strategy against various cancers. This guide provides a comparative overview of A939572 and other prominent SCD1 inhibitors, focusing on their performance, supporting experimental data, and methodologies.
Introduction to SCD1 Inhibition in Cancer
SCD1 is the rate-limiting enzyme responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1][2] Cancer cells often exhibit upregulated SCD1 activity to meet the high demand for MUFAs, which are essential for membrane biosynthesis, energy storage, and signaling molecule production.[1][3] Inhibition of SCD1 disrupts these processes, leading to an accumulation of toxic SFAs, induction of endoplasmic reticulum (ER) stress, and ultimately, cancer cell death through apoptosis.[1][3] This targeted approach has made SCD1 inhibitors a compelling class of anti-cancer agents.
Comparative Performance of SCD1 Inhibitors
This section details the in vitro and in vivo efficacy of this compound and other notable SCD1 inhibitors: MF-438, CAY10566, and CVT-11127. The data presented is collated from various studies and highlights the potency of these compounds across different cancer cell lines.
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of various SCD1 inhibitors against a range of cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |
| This compound | Caki1 (Renal) | 65 | [4] |
| A498 (Renal) | 50 | [4] | |
| Caki2 (Renal) | 65 | [4] | |
| ACHN (Renal) | 6 | [4] | |
| hSCD1 (enzymatic assay) | 37 | [4] | |
| mSCD1 (enzymatic assay) | <4 | [4] | |
| MF-438 | rSCD1 (enzymatic assay) | 2.3 | |
| THJ-16T (Anaplastic Thyroid) | ~2-5 | ||
| THJ-29T (Anaplastic Thyroid) | ~2-5 | ||
| CAY10566 | HepG2 (Liver) | 7.9 | [5] |
| hSCD1 (enzymatic assay) | 26 | [5] | |
| mSCD1 (enzymatic assay) | 4.5 | [5] | |
| CVT-11127 | H460 (Lung) | Induces apoptosis at 1µM | [6] |
In Vivo Efficacy: Tumor Growth Inhibition
Preclinical studies in animal models are crucial for evaluating the therapeutic potential of SCD1 inhibitors. The following table summarizes the in vivo effects of this compound and CAY10566 on tumor growth in xenograft models.
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | A498 ccRCC Xenograft | 30 mg/kg, p.o. | ~20-30% reduction as monotherapy; >60% reduction in combination with Temsirolimus | [4] |
| CAY10566 | Akt-driven tumors | 2.5 mg/kg, p.o., twice daily | Mean tumor volume reduced by 50% | [5] |
| Ras-driven tumors | 2.5 mg/kg, p.o., twice daily | Mean tumor volume reduced by 33% | [5] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for SCD1 inhibitors involves the depletion of MUFAs and the accumulation of SFAs, leading to ER stress and apoptosis.[1][3] This is a common pathway activated by various SCD1 inhibitors, including this compound, MF-438, CAY10566, and CVT-11127.[3]
Furthermore, SCD1 inhibition has been shown to impact key oncogenic signaling pathways. One notable pathway is the Wnt/β-catenin signaling cascade. Inhibition of SCD1 can lead to the downregulation of β-catenin, a key transcriptional coactivator in this pathway, thereby suppressing the expression of genes involved in cell proliferation and survival.[7]
SCD1 Inhibition and Endoplasmic Reticulum Stress Pathway
The accumulation of saturated fatty acids resulting from SCD1 inhibition disrupts the homeostasis of the endoplasmic reticulum, leading to the unfolded protein response (UPR) and ER stress-induced apoptosis.
Caption: SCD1 inhibition leads to ER stress-induced apoptosis.
SCD1 Inhibition and Wnt/β-catenin Signaling Pathway
SCD1 activity has been linked to the regulation of the Wnt/β-catenin pathway, where its inhibition can lead to decreased β-catenin levels and subsequent suppression of cancer cell proliferation.
Caption: SCD1 inhibition can suppress Wnt/β-catenin signaling.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate comparison of drug candidates. Below are representative methodologies for key assays used to evaluate SCD1 inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the SCD1 inhibitor (e.g., this compound) or vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the SCD1 inhibitor at the desired concentration and time point.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin-binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.
In Vivo Xenograft Tumor Model
This model assesses the anti-tumor efficacy of SCD1 inhibitors in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer the SCD1 inhibitor (e.g., this compound at 30 mg/kg) or vehicle control via the appropriate route (e.g., oral gavage) according to the specified schedule.
-
Tumor Measurement: Measure tumor volume (Volume = 0.5 x length x width²) and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine the in vivo efficacy.
Experimental Workflow for SCD1 Inhibitor Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of an SCD1 inhibitor.
Caption: A typical preclinical workflow for SCD1 inhibitor evaluation.
Conclusion
This compound and other SCD1 inhibitors represent a promising class of targeted therapies for a variety of cancers. Their ability to induce cancer cell-specific apoptosis through the induction of ER stress and modulation of oncogenic signaling pathways underscores their therapeutic potential. While this compound has been extensively studied, other inhibitors such as MF-438 and CAY10566 also demonstrate potent anti-cancer activity. Further head-to-head comparative studies under standardized conditions will be crucial for identifying the most effective SCD1 inhibitor for clinical development. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies in this exciting area of cancer research.
References
- 1. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 3. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells | PLOS One [journals.plos.org]
- 7. Inhibition of stearoyl-CoA desaturase 1 (SCD1) enhances the antitumor T cell response through regulating β-catenin signaling in cancer cells and ER stress in T cells and synergizes with anti-PD-1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
Validating A939572 Target Engagement in Cells: A Comparative Guide
This guide provides a comprehensive overview of methods to validate the cellular target engagement of A939572, a potent inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). We compare various experimental approaches, from direct biophysical assays to functional downstream readouts, and provide detailed protocols to aid researchers in selecting and implementing the most suitable method for their needs.
Introduction to this compound and its Target, SCD1
This compound is a small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in lipid metabolism.[1][2][3][4] SCD1 is an endoplasmic reticulum (ER)-resident enzyme that catalyzes the rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs), primarily converting stearoyl-CoA and palmitoyl-CoA into oleoyl-CoA and palmitoleoyl-CoA, respectively.[5][6][7] These MUFAs are essential components of cell membranes, signaling molecules, and stored triglycerides.[8]
In various cancer models, elevated SCD1 expression is linked to tumor progression and survival.[8][9] By inhibiting SCD1, this compound disrupts the balance between saturated fatty acids (SFAs) and MUFAs. The resulting accumulation of SFAs can induce ER stress and the unfolded protein response (UPR), ultimately leading to decreased cell proliferation and apoptosis.[9][10][11] Validating that this compound effectively engages SCD1 in a cellular context is a critical step in preclinical studies.
Comparison of SCD1 Inhibitors
This compound is one of several known SCD1 inhibitors. Its potency is often compared with other compounds in the same class.
| Compound | Target | IC50 Values | Reference |
| This compound | SCD1 | <4 nM (mouse), 37 nM (human) | [1][3][4] |
| CAY10566 | SCD1 | Not specified in search results | [1][12] |
| MF-438 | SCD1 | Not specified in search results | [9][12] |
| CVT-11127 | SCD1 | Not specified in search results | [9] |
| Sterculic Acid | SCD1 | EC50 of 247 nM in a cell-based assay | [5] |
Methods for Validating Target Engagement
Several distinct methodologies can be employed to confirm that this compound engages SCD1 within intact cells. These can be broadly categorized as direct methods, which measure the physical interaction between the inhibitor and the target protein, and indirect (or functional) methods, which quantify the downstream biochemical consequences of this interaction.
| Method | Principle | Throughput | Key Advantage | Key Disadvantage |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Low to High | Directly demonstrates biophysical target engagement in a native cellular environment.[13][14] | Requires a specific antibody for detection; optimization can be time-consuming. |
| LC/MS-based Activity Assay | Measures the enzymatic conversion of a labeled SFA to a MUFA. | Medium | Provides a direct, quantitative readout of SCD1 enzymatic activity in cells.[5][6] | Requires specialized LC/MS instrumentation and expertise. |
| Western Blot for ER Stress Markers | Detects the upregulation of proteins (e.g., BiP, CHOP) involved in the UPR pathway, a known downstream effect of SCD1 inhibition. | Low | Utilizes standard laboratory techniques; confirms the expected mechanism of action. | Indirect; other cellular stresses can also induce these markers. |
| In-Cell Western (ICW) Assay | An immunocytochemical technique to quantify protein levels in a microplate format. | High | Higher throughput and more quantitative than traditional Western blotting.[15][16] | Requires optimization of cell fixation, permeabilization, and antibodies. |
| Lipid Profiling / Desaturation Index | Measures the global cellular ratio of MUFAs to SFAs using techniques like gas chromatography. | Low to Medium | Provides a holistic view of the functional impact on cellular lipid composition. | Indirect; can be influenced by other pathways affecting lipid metabolism. |
| Phenotypic Rescue Assay | Tests whether the addition of SCD1's product (e.g., oleic acid) can reverse the anti-proliferative effects of this compound. | High | Directly links target inhibition to the observed cellular phenotype (e.g., growth arrest).[10][11] | Confirms functional consequence rather than direct binding. |
Signaling & Experimental Workflow Diagrams
The following diagrams illustrate the key biological pathway and experimental workflows discussed in this guide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. tribioscience.com [tribioscience.com]
- 4. This compound | Dehydrogenase | Stearoyl-CoA Desaturase (SCD) | TargetMol [targetmol.com]
- 5. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sequential Dynamics of Stearoyl-CoA Desaturase-1(SCD1)/Ligand Binding and Unbinding Mechanism: A Computational Study [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stearoyl Co-A Desaturase 1 as a ccRCC Therapeutic Target: Death by Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stearoyl-CoA desaturase 1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. licorbio.com [licorbio.com]
Benchmarking A939572's Potency Against Novel SCD1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the SCD1 inhibitor A939572 against a selection of novel inhibitors targeting Stearoyl-CoA Desaturase 1 (SCD1). The content herein is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction to SCD1 Inhibition
Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleate and palmitoleate, from saturated fatty acids (SFAs) such as stearate and palmitate. The balance between SFAs and MUFAs is crucial for cellular function, impacting membrane fluidity, signaling pathways, and energy storage. Dysregulation of SCD1 activity has been implicated in various metabolic diseases, including obesity, insulin resistance, and non-alcoholic fatty liver disease (NAFLD), as well as in the progression of several cancers. Consequently, SCD1 has emerged as a promising therapeutic target for drug development.
This compound is a well-characterized, potent, and orally bioavailable small molecule inhibitor of SCD1. This guide benchmarks the potency of this compound against several more recently developed SCD1 inhibitors, providing a clear comparison of their in vitro efficacy.
Comparative Potency of SCD1 Inhibitors
The following table summarizes the in vitro potency (IC50 values) of this compound and a selection of novel SCD1 inhibitors against human, mouse, and rat SCD1, as well as in cell-based assays. Lower IC50 values indicate higher potency.
| Inhibitor | Target Species/System | IC50 (nM) | Reference(s) |
| This compound | human SCD1 | 37 | [1][2][3] |
| mouse SCD1 | <4 | [1][2][3] | |
| CAY10566 | human SCD1 | 26 | [3] |
| mouse SCD1 | 4.5 | [3] | |
| MF-438 | Not Specified | 2.3 | [3] |
| CVT-11127 | rat microsomal SCD | 210 | [3] |
| HepG2 cell-based | 410 | [3] | |
| T-3764518 | human SCD1 (binding) | 4.7 | [3] |
| MK-8245 | human SCD1 | 1 | [3] |
| mouse SCD1 | 3 | [3] | |
| rat SCD1 | 3 | [3] | |
| SSI-4 | Not Specified | 1.9 | [3] |
Experimental Protocols
The determination of SCD1 inhibitor potency relies on robust and reproducible experimental assays. Below are detailed methodologies for the two primary types of in vitro assays cited in the comparison table.
Enzyme Activity Assay (Microsomal SCD1)
This assay directly measures the enzymatic activity of SCD1 in a cell-free system, typically using liver microsomes as a rich source of the enzyme.
a. Preparation of Liver Microsomes:
-
Homogenize fresh or frozen liver tissue from the desired species (e.g., human, mouse, rat) in a chilled buffer solution (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose and 1 mM EDTA).
-
Centrifuge the homogenate at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in the homogenization buffer, determine the protein concentration (e.g., using a BCA protein assay), and store at -80°C until use.
b. SCD1 Inhibition Assay:
-
Prepare a reaction mixture containing the liver microsomes, a fatty acid substrate (e.g., [14C]-stearoyl-CoA), a reducing agent (e.g., NADH or NADPH), and the test inhibitor at various concentrations.
-
Initiate the enzymatic reaction by adding the substrate and incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Terminate the reaction by adding a solution to saponify the lipids (e.g., alcoholic KOH).
-
Acidify the mixture and extract the total fatty acids using an organic solvent (e.g., hexane).
-
Separate the saturated fatty acid substrate ([14C]-stearic acid) from the monounsaturated fatty acid product ([14C]-oleic acid) using a suitable chromatographic method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of radiolabeled product formed using a scintillation counter or phosphorimager.
-
Calculate the percentage of SCD1 inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Cell-Based SCD1 Functional Assay (Desaturation Index)
This assay measures the activity of SCD1 within a cellular context by quantifying the conversion of saturated to monounsaturated fatty acids.
a. Cell Culture and Treatment:
-
Culture a suitable cell line known to express SCD1 (e.g., human hepatoma HepG2 cells, human lung carcinoma A549 cells) in appropriate growth medium.
-
Seed the cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
Treat the cells with the SCD1 inhibitor at a range of concentrations for a predetermined time (e.g., 24 hours).
b. Fatty Acid Labeling and Lipid Extraction:
-
Supplement the culture medium with a labeled saturated fatty acid, such as [14C]-stearic acid or a stable isotope-labeled stearic acid (e.g., D18-stearic acid).
-
Incubate the cells for a period to allow for the uptake and metabolism of the labeled fatty acid (e.g., 4-6 hours).
-
Wash the cells with phosphate-buffered saline (PBS) to remove excess labeled fatty acid.
-
Harvest the cells and extract the total cellular lipids using a standard method (e.g., Bligh-Dyer or Folch extraction).
c. Analysis of Fatty Acid Composition:
-
Hydrolyze the extracted lipids to release the fatty acids and then methylate them to form fatty acid methyl esters (FAMEs).
-
Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Quantify the amounts of the labeled saturated fatty acid (e.g., stearic acid) and the corresponding monounsaturated fatty acid product (e.g., oleic acid).
-
Calculate the desaturation index (DI) as the ratio of the monounsaturated fatty acid to the saturated fatty acid (e.g., [Oleic Acid] / [Stearic Acid]).
-
Determine the IC50 value of the inhibitor based on the concentration-dependent decrease in the desaturation index.
Visualizing the SCD1 Inhibition Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the SCD1 signaling pathway and the general workflow for assessing inhibitor potency.
References
- 1. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Stearoyl-CoA Desaturase (SCD) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
Safety Operating Guide
Proper Disposal Procedures for A939572: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper handling and disposal of A939572, a potent and orally bioavailable inhibitor of stearoyl-CoA desaturase 1 (SCD1). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals and to maintain compliance with laboratory safety standards.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₂₀H₂₂ClN₃O₃ |
| Molecular Weight | 387.86 g/mol |
| CAS Number | 1032229-33-6 |
| Purity | ≥98% |
| Solubility | DMSO: ≥17.15 mg/mLEthanol: ≥2.5 mg/mL (with sonication)Water: Insoluble |
| Storage | Store at -20°C for up to 3 years (as powder) or at -80°C for up to 1 year (in solvent). |
Experimental Protocols
Preparation of Stock Solutions
To prepare a stock solution of this compound, dissolve the compound in a suitable solvent such as DMSO. For a 10 mM stock solution, dissolve 3.88 mg of this compound in 1 mL of DMSO. Ensure the solution is thoroughly mixed. For in vivo studies, a common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The solvents should be added sequentially, ensuring complete dissolution at each step.
In Vitro Assay for SCD1 Inhibition
To assess the inhibitory activity of this compound on SCD1, a cell-based assay can be performed. Human cancer cell lines, such as Caki1, A498, Caki2, and ACHN, can be treated with varying concentrations of this compound for a specified period (e.g., 24-72 hours). The effect on cell proliferation can be measured using a standard method like the MTT assay. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, can then be calculated.
Signaling Pathway
This compound is a specific inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in fatty acid metabolism. Inhibition of SCD1 can impact several downstream signaling pathways implicated in cancer cell proliferation and survival.
Caption: Inhibition of SCD1 by this compound blocks the conversion of SFAs to MUFAs, impacting downstream signaling.
Disposal Procedures
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure laboratory safety. The following step-by-step guidance should be followed:
Personal Protective Equipment (PPE)
Before handling this compound, ensure appropriate personal protective equipment is worn, including:
-
Safety glasses with side shields
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Waste Segregation
All waste materials contaminated with this compound must be segregated from general laboratory waste. This includes:
-
Unused or expired this compound powder
-
Stock solutions and dilutions of this compound
-
Contaminated consumables (e.g., pipette tips, tubes, flasks)
-
Contaminated PPE (e.g., gloves)
Waste Collection and Labeling
-
Solid Waste: Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), the hazard classification (e.g., "Chemical Waste"), and the date of accumulation.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. The container should be compatible with the solvent used (e.g., a high-density polyethylene container for DMSO solutions). The label should include the chemical name, the solvent, the approximate concentration, and the hazard classification.
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and increase ventilation.
-
Contain the Spill: Use absorbent pads or other appropriate materials to contain the spill and prevent it from spreading.
-
Neutralize and Clean: For small spills, carefully wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. For larger spills, consult your institution's environmental health and safety (EHS) office for specific cleanup protocols.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste, as described in the "Waste Collection and Labeling" section.
Final Disposal
All hazardous waste containing this compound must be disposed of through your institution's EHS office or a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.
Caption: Step-by-step workflow for the proper disposal of this compound waste in a laboratory setting.
By adhering to these procedures, you can ensure the safe handling and disposal of this compound, contributing to a secure and compliant laboratory environment. For further information, always refer to the material safety data sheet (MSDS) provided by the supplier and consult with your institution's environmental health and safety office.
Essential Safety and Logistical Information for Handling A939572
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, storage, and disposal of A939572, a potent and orally bioavailable stearoyl-CoA desaturase 1 (SCD1) inhibitor. Adherence to these procedures is critical to ensure laboratory safety and maintain the integrity of your research.
Immediate Safety Protocols
This compound should be considered a hazardous substance. Until more comprehensive toxicological properties are known, it is crucial to handle it with care. Avoid ingestion, inhalation, and contact with eyes and skin. Always wash hands thoroughly after handling.
Personal Protective Equipment (PPE)
A standard laboratory PPE protocol is required when handling this compound in solid or solution form.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Must be worn at all times. |
| Hand Protection | Nitrile Gloves | Impermeable and resistant to the chemical. |
| Body Protection | Laboratory Coat | Fully buttoned to protect skin and clothing. |
| Respiratory | Fume Hood | All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
First Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Operational and Disposal Plans
Proper storage and disposal are critical for laboratory safety and environmental protection.
Storage and Handling
| Form | Storage Temperature | Stability |
| Solid (Powder) | -20°C | ≥ 4 years |
| In Solvent (e.g., DMSO) | -80°C | 1 year |
-
Handling Solid: this compound is supplied as a crystalline solid. When preparing stock solutions, the solid should be handled in a chemical fume hood to avoid inhalation of dust.
-
Preparing Solutions: this compound is soluble in organic solvents such as DMSO and ethanol.[1] For cell-based assays, a common procedure is to dissolve the compound in DMSO to create a stock solution, which can then be further diluted in cell culture media. For animal studies, formulations in vehicles like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline are often used.
Spill and Disposal Procedures
| Procedure | Description |
| Spill Cleanup | In case of a spill, avoid generating dust. Wear appropriate PPE, cover the spill with a suitable absorbent material, and collect it in a sealed container for disposal. |
| Disposal | Dispose of waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains or waterways. |
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), an enzyme responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[2][3] Inhibition of SCD1 leads to an accumulation of SFAs, which induces endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[2][3] Prolonged ER stress ultimately triggers apoptosis (programmed cell death) in cancer cells.[2][3]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Stearoyl-CoA desaturase 1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stearoyl-CoA desaturase 1 inhibition induces ER stress-mediated apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
